Ethyl Rosmarinate
Beschreibung
Eigenschaften
Molekularformel |
C20H20O8 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
ethyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate |
InChI |
InChI=1S/C20H20O8/c1-2-27-20(26)18(11-13-4-7-15(22)17(24)10-13)28-19(25)8-5-12-3-6-14(21)16(23)9-12/h3-10,18,21-24H,2,11H2,1H3/b8-5+/t18-/m1/s1 |
InChI-Schlüssel |
ROJRNQOAUDCMES-KRZKXXONSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Ethyl Rosmarinate: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl rosmarinate (B7790426), the ethyl ester of the well-known phenolic compound rosmarinic acid, is a naturally occurring bioactive molecule with potential applications in the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth overview of the current scientific understanding of ethyl rosmarinate, focusing on its natural sources and biosynthetic pathway. While research on this compound is less extensive than that on its parent compound, this document synthesizes the available information to provide a comprehensive resource for professionals in drug development and natural product research. The guide details the known and putative plant sources of this compound, presents a proposed biosynthetic pathway based on established enzymatic reactions in phenylpropanoid metabolism, and outlines detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, it explores the regulatory signaling pathways, particularly the jasmonate signaling cascade, that likely influence its production in plants.
Natural Sources of this compound
This compound has been identified as a natural constituent in plants belonging to the Lamiaceae family. While quantitative data on its abundance is scarce in the current literature, its presence has been confirmed in the following species:
-
Salvia chinensis : Studies have confirmed the isolation of this compound from the ethyl acetate (B1210297) extract of this plant, alongside rosmarinic acid and mthis compound[1]. This indicates that Salvia chinensis is a key natural source of this compound.
-
Lepechinia meyenii and Lepechinia floribunda : Phytochemical analysis of these Peruvian Lepechinia species using liquid chromatography-mass spectrometry (LC-MS) has also detected the presence of this compound[2].
While not directly reporting the presence of this compound, the occurrence of mthis compound in Perilla frutescens suggests that various alkyl esters of rosmarinic acid are naturally synthesized within the Lamiaceae family[3]. It is plausible that this compound may be present in other members of the Salvia, Perilla, and other related genera, but further analytical studies are required for confirmation and quantification.
Table 1: Qualitative and Analytical Data of this compound in Natural Sources
| Plant Species | Family | Compound Detected | Analytical Method | Quantitative Data | Reference |
| Salvia chinensis | Lamiaceae | This compound | Chromatography (Silica gel, Sephadex LH-20, RP-HPLC), Spectroscopic analysis | Not provided | [1] |
| Lepechinia meyenii | Lamiaceae | This compound | LC-MS | Detected (m/z 387.1080) | [2] |
| Lepechinia floribunda | Lamiaceae | This compound | LC-MS | Detected (m/z 387.1080) | [2] |
Biosynthesis Pathway of this compound
The biosynthesis of this compound is intrinsically linked to the well-elucidated pathway of its precursor, rosmarinic acid. The formation of this compound is proposed to be a terminal step involving the esterification of rosmarinic acid with ethanol.
Biosynthesis of the Precursor: Rosmarinic Acid
The biosynthesis of rosmarinic acid is a convergent pathway that utilizes intermediates from both the phenylpropanoid and the tyrosine-derived pathways.
Phenylpropanoid Pathway Branch:
-
L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid .
-
Cinnamic acid is then hydroxylated by Cinnamate-4-Hydroxylase (C4H) to yield p-coumaric acid .
-
p-Coumaric acid is subsequently activated by 4-Coumarate:CoA Ligase (4CL) to produce p-coumaroyl-CoA .
Tyrosine-Derived Pathway Branch:
-
L-Tyrosine is converted to 4-hydroxyphenylpyruvic acid by Tyrosine Aminotransferase (TAT) .
-
4-Hydroxyphenylpyruvic acid is then reduced by Hydroxyphenylpyruvate Reductase (HPPR) to form 4-hydroxyphenyllactic acid .
Convergence and Formation of Rosmarinic Acid:
-
Rosmarinic Acid Synthase (RAS) , a member of the BAHD acyltransferase family, catalyzes the esterification of p-coumaroyl-CoA and 4-hydroxyphenyllactic acid to form 4-coumaroyl-4'-hydroxyphenyllactate .
-
This intermediate is then hydroxylated by a cytochrome P450 monooxygenase, CYP98A14 , at the 3 and 3' positions to yield rosmarinic acid .
Proposed Biosynthesis of this compound
The final step in the biosynthesis of this compound is the esterification of the carboxylic acid group of rosmarinic acid with ethanol. While a specific "rosmarinic acid O-ethyltransferase" has not yet been characterized, this reaction is likely catalyzed by an enzyme belonging to the alcohol acyltransferase (AAT) family. These enzymes are known to catalyze the formation of esters from a variety of alcohols and acyl-CoAs or other acyl donors.
The proposed enzymatic reaction is as follows:
Rosmarinic Acid + Ethanol -> this compound + H₂O
The source of the ethyl group is likely ethanol, which is a common metabolite in plants. The specific AAT responsible for this reaction in Salvia chinensis and other source plants remains to be identified and characterized.
Regulatory Signaling Pathways
The biosynthesis of phenylpropanoids, including rosmarinic acid and its derivatives, is tightly regulated by various signaling pathways in response to developmental cues and environmental stimuli. The jasmonate signaling pathway is a key regulator of secondary metabolite production in plants, including the induction of genes involved in the phenylpropanoid pathway.
Abiotic and biotic stresses, such as wounding, herbivory, or pathogen attack, trigger the biosynthesis of jasmonic acid (JA). JA is then converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to the F-box protein CORONATINE INSENSITIVE 1 (COI1) , which is part of an SCF E3 ubiquitin ligase complex. This binding leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases the transcription factors they repress, such as MYC2 and other bHLH transcription factors, as well as members of the AP2/ERF, MYB, and WRKY families[4][5]. These activated transcription factors then bind to the promoters of target genes, including those encoding enzymes in the rosmarinic acid biosynthetic pathway (e.g., PAL, C4H, 4CL, TAT, HPPR, and RAS), leading to their increased expression and the subsequent accumulation of rosmarinic acid and, putatively, this compound.
Experimental Protocols
Extraction and Isolation of this compound
This protocol is adapted from methods used for the isolation of rosmarinic acid and other phenolic compounds from Lamiaceae species[1][6][7].
4.1.1. Materials and Reagents
-
Dried and powdered plant material (e.g., Salvia chinensis leaves)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized water
-
Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
Sephadex LH-20
-
Rotary evaporator
-
Chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
4.1.2. Extraction Procedure
-
Macerate the powdered plant material with methanol at room temperature for 24 hours. Repeat the extraction three times.
-
Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in deionized water and perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate.
-
Collect the ethyl acetate fraction, as this compound is expected to partition into this phase.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the ethyl acetate extract.
4.1.3. Isolation by Column Chromatography
-
Silica Gel Chromatography:
-
Dissolve the ethyl acetate extract in a minimal amount of methanol.
-
Adsorb the extract onto a small amount of silica gel and dry it.
-
Pack a chromatography column with silica gel slurried in n-hexane.
-
Load the dried extract onto the top of the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by TLC, visualizing under UV light (254 nm and 365 nm).
-
Combine fractions containing the compound of interest (based on comparison with a standard if available, or by subsequent analysis).
-
-
Sephadex LH-20 Chromatography:
-
For further purification, dissolve the enriched fractions in methanol.
-
Apply the solution to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor fractions by TLC and combine those containing pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Quantitative Analysis by HPLC
This protocol is based on established methods for the quantification of rosmarinic acid and other phenolic compounds, and can be adapted for this compound[8]. A specific method for a related compound, ethyl 3-(3,4-dihydroxyphenyl)propanoate, is also referenced.
4.2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a diode array detector (DAD) or a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Approximately 330 nm, which is the characteristic absorbance maximum for the rosmarinic acid chromophore.
-
Column Temperature: 30-40 °C.
Table 2: Example Gradient Elution Program for HPLC Analysis
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 35 | 90 | 10 |
4.2.2. Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of purified this compound (if available) in methanol. Prepare a series of dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract.
-
Dissolve the extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
4.2.3. Quantification
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
4.2.4. Method Validation
The analytical method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.
For more sensitive and selective quantification, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can be developed. This would involve optimizing the ionization source parameters and selecting appropriate precursor and product ion transitions for multiple reaction monitoring (MRM).
Conclusion and Future Perspectives
This compound is a naturally occurring derivative of rosmarinic acid with confirmed presence in the Lamiaceae family, particularly in Salvia chinensis. While its biosynthetic pathway is not fully elucidated, it is highly probable that it is formed via the esterification of rosmarinic acid by an alcohol acyltransferase. The production of its precursor, rosmarinic acid, is known to be regulated by the jasmonate signaling pathway in response to various stresses.
Significant research gaps remain, most notably the lack of quantitative data on this compound concentrations in various plant sources and the definitive identification and characterization of the enzyme responsible for its biosynthesis. Future research should focus on:
-
Quantitative screening of a wider range of Lamiaceae species to identify rich natural sources of this compound.
-
Isolation and characterization of the putative alcohol acyltransferase involved in its formation.
-
Transcriptomic and metabolomic studies to further elucidate the regulatory networks controlling its biosynthesis, particularly in response to elicitors like jasmonates.
-
Evaluation of the biological activities of purified this compound to explore its potential as a therapeutic agent.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential application of this promising natural product.
References
- 1. [Chemical constituents of Salvia chinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemical profile and rosmarinic acid purification from two Peruvian Lepechinia Willd. species (Salviinae, Mentheae, Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosmarinic Acid Enriched Fraction from Perilla frutescens Leaves Strongly Protects Indomethacin-Induced Gastric Ulcer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rosmarinic acid - Wikipedia [en.wikipedia.org]
- 5. A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid determination of rosmarinic acid and its two bioactive metabolites in the plasma of rats by LC-MS/MS and application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Chemical constituents of Salvia chinensis]. | Semantic Scholar [semanticscholar.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
The In Vitro Mechanism of Action of Ethyl Rosmarinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl Rosmarinate (B7790426), an ester derivative of the naturally occurring phenolic compound rosmarinic acid, has garnered significant scientific interest for its potent biological activities. Emerging in vitro evidence highlights its potential as a therapeutic agent, demonstrating superior anti-inflammatory, antioxidant, and anti-proliferative properties compared to its parent compound. This technical guide provides an in-depth overview of the in vitro mechanism of action of Ethyl Rosmarinate, focusing on its molecular targets and modulation of key cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts.
Core Mechanisms of Action
This compound exerts its effects through a multi-faceted approach, primarily by modulating inflammatory responses, oxidative stress, and cell proliferation.
Anti-inflammatory Activity
This compound has been shown to be a potent inhibitor of key inflammatory mediators. In vitro studies have demonstrated its ability to significantly reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage models[1][2]. This inhibitory effect is attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels[1][2].
The primary mechanism underlying its anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound has been observed to suppress the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated alveolar macrophages[1][2]. This action prevents the transcription of pro-inflammatory genes, including iNOS and COX-2.
Anti-proliferative and Pro-apoptotic Effects
This compound exhibits significant anti-proliferative activity, particularly in vascular smooth muscle cells (VSMCs). It has been shown to inhibit VSMC proliferation with low micromolar efficacy[3][4]. The mechanism involves the induction of a G0/G1 cell cycle arrest[4].
In other cellular contexts, particularly under high-glucose conditions, this compound has demonstrated protective effects by attenuating apoptosis in endothelial cells[5][6]. This is achieved through the regulation of the PI3K/Akt/Bcl-2 signaling pathway, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. Furthermore, it has been shown to inhibit the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptotic signaling[5].
Antioxidant and Vasculoprotective Effects
This compound possesses notable antioxidant properties, contributing to its protective effects on vascular endothelial cells[6]. It has been shown to alleviate reactive oxygen species (ROS) generation in high glucose-induced endothelial cell injury[5][6]. Additionally, this compound can enhance the expression of endothelial nitric oxide synthase (eNOS), a key enzyme in maintaining vascular homeostasis and promoting vasodilation[7][8].
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound.
Table 1: Anti-inflammatory and Anti-proliferative Activity of this compound
| Cell Line | Assay | Target/Effect Measured | Concentration/IC50 | Reference |
| MH-S (alveolar macrophages) | Griess Assay | NO production inhibition | Potent inhibition (more than dexamethasone) | [1][2] |
| MH-S (alveolar macrophages) | ELISA | PGE2 production inhibition | Remarkable inhibition | [1][2] |
| Vascular Smooth Muscle Cells | Resazurin Assay | PDGF-BB-induced proliferation inhibition | IC50 ≈ 5.7 µM | [3][4] |
| EA.hy926 (endothelial cells) | Cell Viability Assay | Increased viability in high glucose | 1, 3, and 10 µM | [9] |
Table 2: Effects of this compound on Gene and Protein Expression
| Cell Line | Treatment | Target Gene/Protein | Effect | Reference |
| MH-S (alveolar macrophages) | LPS | iNOS (mRNA and protein) | Significantly decreased | [1][2] |
| MH-S (alveolar macrophages) | LPS | COX-2 (mRNA and protein) | Significantly decreased | [1][2] |
| MH-S (alveolar macrophages) | LPS | Nuclear p65 | Suppressed expression | [1][2] |
| Rat Aorta | L-NAME induced hypertension | eNOS | Increased expression | [7][8] |
| EA.hy926 (endothelial cells) | High glucose | Bcl-2 | Elevated expression | [5] |
| EA.hy926 (endothelial cells) | High glucose | Bax | Reduced expression | [5] |
| EA.hy926 (endothelial cells) | High glucose | Phospho-Akt | Activated | [5] |
| EA.hy926 (endothelial cells) | High glucose | NF-κB activation | Inhibited | [5] |
| EA.hy926 (endothelial cells) | High glucose | JNK activation | Inhibited | [5] |
Signaling Pathways Modulated by this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the mechanism of action of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
-
Cell Seeding:
-
Plate cells (e.g., Vascular Smooth Muscle Cells, EA.hy926) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 3, 10, 20 µM). The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in each well with 100 µL of medium containing the respective concentrations of this compound or vehicle control (0.1% DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Gently pipette to mix and dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Nitric Oxide (NO) Production Measurement (Griess Assay)
This protocol measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Cell Culture and Treatment:
-
Plate macrophages (e.g., MH-S or RAW 264.7) in a 24-well plate and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Sample Collection:
-
Collect 100 µL of the cell culture supernatant from each well.
-
-
Griess Reaction:
-
In a 96-well plate, add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each 100 µL of supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples based on the standard curve.
-
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is used to detect changes in the expression and phosphorylation status of target proteins (e.g., iNOS, COX-2, p65, Akt).
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound and/or stimuli (e.g., LPS), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-total-p65) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
This protocol is used to quantify the relative expression levels of target genes (e.g., iNOS, COX-2).
-
RNA Extraction and cDNA Synthesis:
-
After cell treatment, extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH or β-actin), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Conclusion
The in vitro evidence strongly suggests that this compound is a promising multi-target agent with significant anti-inflammatory, anti-proliferative, and antioxidant activities. Its ability to modulate key signaling pathways, particularly the NF-κB pathway, underscores its therapeutic potential for a range of inflammatory and proliferative disorders. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigations into the therapeutic applications of this compound.
References
- 1. This compound inhibits lipopolysaccharide-induced nitric oxide and prostaglandin E2 production in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] this compound Protects High Glucose-Induced Injury in Human Endothelial Cells | Semantic Scholar [semanticscholar.org]
- 6. Protective Effect of this compound against Ulcerative Colitis in Mice Based on Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Prevents the Impairment of Vascular Function and Morphological Changes in L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Ethyl Rosmarinate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Properties, Biological Activities, and Experimental Protocols of a Promising Natural Compound Derivative.
Ethyl rosmarinate (B7790426), an ester derivative of the naturally occurring phenolic compound rosmarinic acid, has garnered significant attention within the scientific community. Its enhanced bioavailability and potent biological activities, particularly its anti-inflammatory and antioxidant properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of ethyl rosmarinate, including its fundamental chemical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of the signaling pathways it modulates.
Core Chemical and Physical Properties
This compound is chemically identified as ethyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate.[1] A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Reference |
| CAS Number | 174591-47-0 | [1] |
| Molecular Formula | C₂₀H₂₀O₈ | [2] |
| Molecular Weight | 388.37 g/mol | [2] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities that are of significant interest to researchers. Notably, it has demonstrated superior anti-inflammatory and antioxidant effects compared to its parent compound, rosmarinic acid.[3]
Anti-inflammatory Activity
This compound has been shown to potently inhibit the production of key inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7 and alveolar macrophages (MH-S), this compound significantly reduced the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂).[3][4] This inhibitory effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4] The underlying mechanism for these anti-inflammatory effects involves the modulation of critical signaling pathways.
The anti-inflammatory action of this compound is, at least in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][6] By suppressing the activation of these pathways, this compound effectively reduces the expression of pro-inflammatory genes.
Vasodilatory and Antihypertensive Effects
In addition to its anti-inflammatory properties, this compound has been investigated for its cardiovascular effects. It has been shown to induce vasorelaxation through an endothelium-independent pathway, suggesting a direct effect on vascular smooth muscle cells.[7] Furthermore, in in vivo studies using Nω-nitro-L-arginine methyl ester (L-NAME)-induced hypertensive rats, oral administration of this compound was found to prevent the elevation of blood pressure and improve vascular function.[8] This effect is associated with an increased expression of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of the vasodilator nitric oxide.[8]
Antioxidant Activity
This compound possesses significant antioxidant activity, contributing to its protective effects against cellular damage. It has been shown to alleviate reactive oxygen species (ROS) generation, which is a key factor in various pathological processes.[6] The antioxidant capacity of this compound and its derivatives has been evaluated using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, extraction, and biological evaluation of this compound.
Synthesis of this compound
A straightforward method for the synthesis of this compound involves the esterification of rosmarinic acid.
Procedure:
-
Dissolve rosmarinic acid (2.0 g) in absolute ethanol (B145695) (40 mL).
-
Add concentrated sulfuric acid (1 mL) to the solution.
-
The reaction mixture is then processed to isolate the this compound product.[8]
Extraction and Purification of Rosmarinic Acid (Precursor for Synthesis)
For researchers wishing to isolate the precursor, rosmarinic acid, from natural sources, the following protocol for extraction from Mentha piperita can be adapted.
Extraction:
-
Defat the powdered dried leaves of the plant material with hexane (B92381) using a Soxhlet extractor for 24 hours.
-
After evaporation of the hexane, extract the defatted material with 90% methanol (B129727) under reflux.[10]
Purification by Column Chromatography:
-
Prepare a crude extract and dissolve it in methanol.
-
Load the dissolved extract onto a silica (B1680970) gel 60 column (60-200 mesh).
-
Elute the column with a solvent system of chloroform: ethyl acetate: formic acid (5:4:1, v/v/v).
-
Collect 10 mL fractions and monitor for the presence of rosmarinic acid.[10]
In Vitro Anti-inflammatory Assay: Inhibition of NO Production in LPS-stimulated RAW 264.7 Macrophages
This protocol details the procedure to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in a macrophage cell line.
Cell Culture and Treatment:
-
Culture RAW 264.7 mouse macrophage cells in an appropriate medium and conditions.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).[11]
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[12]
Measurement of Nitric Oxide (NO) Production:
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.[11]
-
The absorbance is measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.
In Vivo Antihypertensive Study: L-NAME-Induced Hypertensive Rat Model
This protocol describes an in vivo model to evaluate the antihypertensive effects of this compound.
Animal Model and Treatment:
-
Use male Wistar rats for the study.
-
Induce hypertension by oral administration of Nω-nitro-L-arginine methyl ester (L-NAME) for a period of 6 weeks.
-
Concurrently, treat the hypertensive rats with different doses of this compound (e.g., 5, 15, or 30 mg/kg) or a positive control such as enalapril (B1671234) (10 mg/kg) orally.[8]
Evaluation of Antihypertensive Effects:
-
Monitor and record systolic blood pressure, heart rate, and body weight weekly.
-
At the end of the experiment, evaluate vascular sensitivity and perform histological analysis of the aorta.[8]
Signaling Pathways and Logical Relationships
The biological effects of this compound are underpinned by its interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Vasodilatory signaling pathway of this compound.
Conclusion
This compound stands out as a promising molecule for therapeutic development, particularly in the areas of inflammatory diseases and cardiovascular conditions. Its favorable pharmacokinetic profile compared to rosmarinic acid, coupled with its potent biological activities, makes it an attractive candidate for further preclinical and clinical investigation. The detailed protocols and pathway analyses provided in this guide are intended to facilitate and inspire future research into the full therapeutic potential of this compelling compound.
References
- 1. biorlab.com [biorlab.com]
- 2. This compound | C20H20O8 | CID 44437692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Protective Effect of this compound against Ulcerative Colitis in Mice Based on Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits lipopolysaccharide-induced nitric oxide and prostaglandin E2 production in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosmarinic Acid Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Prevents the Impairment of Vascular Function and Morphological Changes in L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant Activity of Rosmarinic Acid Extracted and Purified from Mentha piperita - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosmarinosin A Inhibits Inflammatory Response in Lipopolysaccharide-Induced RAW 264.7 Macrophages via Suppressing NF-κB and MAPK Signaling Pathway [mdpi.com]
- 12. Rosmarinic Acid in Prunella vulgaris Ethanol Extract Inhibits LPS-induced Prostaglandin E2 and Nitric Oxide in RAW264.7 Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Nuances: A Technical Guide to Ethyl Rosmarinate vs. Rosmarinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosmarinic acid, a naturally occurring polyphenolic compound, has garnered significant attention for its diverse pharmacological activities. Its ester derivative, ethyl rosmarinate (B7790426), has emerged as a promising analogue with potentially enhanced physicochemical and biological properties. This technical guide provides an in-depth comparison of the fundamental differences between ethyl rosmarinate and rosmarinic acid, focusing on their chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Rosmarinic acid is a prominent secondary metabolite found in numerous plant species, particularly within the Lamiaceae family. It is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1] The therapeutic potential of rosmarinic acid is well-documented, encompassing antioxidant, anti-inflammatory, and neuroprotective effects.[2][3] However, its clinical utility can be hampered by factors such as low bioavailability.[4][5] This has spurred the development of derivatives like this compound, where the carboxylic acid group of rosmarinic acid is esterified with ethanol. This modification is intended to alter its physicochemical properties, potentially leading to improved absorption and enhanced biological efficacy. This guide aims to provide a detailed comparative analysis of these two molecules.
Chemical and Physicochemical Properties
The primary chemical distinction between rosmarinic acid and this compound lies in the presence of an ethyl ester group in the latter, replacing the carboxylic acid moiety of the former. This seemingly minor structural change significantly influences their physicochemical characteristics.
| Property | Rosmarinic Acid | This compound | Reference(s) |
| Chemical Formula | C₁₈H₁₆O₈ | C₂₀H₂₀O₈ | [6],[7] |
| Molecular Weight | 360.31 g/mol | 388.37 g/mol | [6],[7] |
| Appearance | White to beige powder | White to beige powder | |
| Solubility | Water-soluble phenolic compound.[2][8][9][10] Soluble in 40% ethanol.[11] | Soluble in DMSO (2 mg/mL). | [2][8][9][10][11] |
| Bioavailability | Absolute bioavailability of 1.57% after oral administration in rats.[12][13] | Absolute bioavailability of 9.65% after oral administration in rats.[12][13] | [12][13] |
| Stability | Stable in ethanolic solutions at various temperatures and light exposures.[14] More stable in hydroethanolic solution than in aqueous solution.[15] | Data not explicitly found, but esterification can sometimes alter stability profiles. | [14][15] |
Table 1: Comparative Physicochemical Properties of Rosmarinic Acid and this compound.
Comparative Biological Activities
Both rosmarinic acid and this compound exhibit a spectrum of biological activities, with the esterification in this compound leading to notable differences in potency and mechanism.
Anti-inflammatory Activity
Both compounds demonstrate significant anti-inflammatory properties. However, studies suggest that this compound may possess superior anti-inflammatory effects. For instance, this compound has been shown to be a potent inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in alveolar macrophages.[4] This enhanced activity is thought to be, in part, due to its improved cellular uptake.
Antioxidant Activity
Rosmarinic acid is a well-established antioxidant.[16] The esterification to form this compound can slightly modulate this activity. While both compounds are effective radical scavengers, some studies indicate that the antioxidant capacity of rosmarinic acid may be marginally higher than its ester derivatives in certain assays.[17] This is likely due to the modification of the carboxylic acid group, which can participate in radical scavenging reactions.
Vasodilatory Effects
A significant difference between the two compounds is observed in their effects on the vascular system. Rosmarinic acid induces vasorelaxation, but its potency is considered low.[18] In contrast, this compound exhibits significantly greater vasodilatory activity.[18] This enhanced effect is a key area of interest for its potential application in cardiovascular health.
Signaling Pathways
The biological effects of rosmarinic acid and this compound are mediated through their interaction with various cellular signaling pathways.
Rosmarinic Acid
Rosmarinic acid has been shown to modulate several key signaling pathways:
-
Nrf2/ARE Pathway: It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, which is a primary regulator of endogenous antioxidant defenses.[19]
-
NF-κB Pathway: It can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in inflammatory responses.[20]
-
PI3K/Akt Pathway: Rosmarinic acid can also influence the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which is involved in cell survival and proliferation.
This compound
This compound is also known to interact with critical signaling pathways, some of which overlap with those of its parent compound:
-
eNOS Pathway: It has been shown to up-regulate the endothelial nitric oxide synthase (eNOS) signaling pathway, contributing to its potent vasodilatory effects.[5]
-
NF-κB Pathway: Similar to rosmarinic acid, this compound can regulate the NF-κB pathway to exert its anti-inflammatory effects.[4]
Experimental Protocols
Synthesis of this compound from Rosmarinic Acid
This protocol describes a common method for the esterification of rosmarinic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases [frontiersin.org]
- 3. Therapeutic Potential of Rosmarinic Acid: A Comprehensive Review [mdpi.com]
- 4. Protective Effect of this compound against Ulcerative Colitis in Mice Based on Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound = 98 HPLC 174591-47-0 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation [frontiersin.org]
- 13. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability of Rosmarinic Acid and Flavonoid Glycosides in Liquid Forms of Herbal Medicinal Products—A Preliminary Study [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. This compound Prevents the Impairment of Vascular Function and Morphological Changes in L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rosmarinic acid exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Potential Therapeutic Targets of Ethyl Rosmarinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl rosmarinate (B7790426), an ester derivative of rosmarinic acid, is a phenolic compound demonstrating a wide array of pharmacological activities.[1] This technical guide provides an in-depth overview of the potential therapeutic targets of ethyl rosmarinate, focusing on its anti-inflammatory, antioxidant, antihypertensive, and neuroprotective effects. The document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes the involved signaling pathways to support further research and drug development efforts.
Introduction
This compound (ER) is a derivative of rosmarinic acid, a naturally occurring phenolic compound found in various plants of the Lamiaceae and Boraginaceae families.[2][3] Compared to its parent compound, this compound often exhibits enhanced biological activity, including superior anti-inflammatory and antioxidant properties, which is attributed to its increased bioavailability.[4][5] This guide explores the molecular mechanisms and potential therapeutic applications of this compound, providing a foundation for its development as a novel therapeutic agent.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | Rosmarinic acid ethyl ester, (αR)-α-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-benzenepropanoic acid ethyl ester | |
| CAS Number | 174591-47-0 | |
| Molecular Formula | C20H20O8 | [6] |
| Molecular Weight | 388.37 g/mol | [6] |
| Appearance | White to beige powder | |
| Solubility | DMSO: 2 mg/mL |
Potential Therapeutic Targets and Mechanisms of Action
This compound exerts its therapeutic effects through the modulation of multiple signaling pathways and molecular targets. The primary areas of investigation include its anti-inflammatory, antihypertensive, antioxidant, and neuroprotective activities.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in various experimental models.[4][7] Its primary mechanism involves the inhibition of key inflammatory mediators and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7]
-
Inhibition of Pro-inflammatory Mediators: this compound significantly inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced alveolar macrophages.[7] It also reduces the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4]
-
Downregulation of iNOS and COX-2: The compound decreases the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]
-
NF-κB Pathway Inhibition: this compound suppresses the activation of the NF-κB pathway by inhibiting the nuclear translocation of the p65 subunit.[7]
| Model System | Treatment | Target | Effect | Reference |
| LPS-induced RAW264.7 cells | This compound (5, 10, 20 µM) | NO, TNF-α, IL-1β, IL-6 | Significant inhibition in a dose-dependent manner.[4] | [4] |
| DSS-induced colitis in mice | This compound (High, Medium, Low doses) | TNF-α, IL-1β, IL-6, MPO | Significant reduction in serum and colon tissue.[4] | [4] |
| LPS-induced MH-S alveolar macrophages | This compound | NO, PGE2 | Potent inhibition, approximately two-fold higher than dexamethasone.[7] | [7] |
Signaling Pathway Diagram: NF-κB Inhibition by this compound
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Antihypertensive and Vasorelaxant Effects
This compound has been shown to possess antihypertensive properties by improving vascular function.[8] It acts through both endothelium-dependent and -independent pathways.
-
eNOS Upregulation: In L-NAME-induced hypertensive rats, this compound treatment increased the expression of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of the vasodilator nitric oxide.[8]
-
Endothelium-Independent Vasodilation: this compound induces relaxation in aortic rings, an effect that is independent of the endothelium. This involves the opening of voltage-gated potassium (Kv) channels and the blockade of intracellular and extracellular Ca2+ channels.[8]
| Model System | Treatment | Parameter | Result | Reference |
| L-NAME-induced hypertensive rats | This compound (5, 15, 30 mg/kg) | Systolic Blood Pressure | Significant attenuation. | [8] |
| L-NAME-induced hypertensive rats | This compound (30 mg/kg) | eNOS expression | Increased expression in the aorta. | [8] |
| Isolated rat aortic rings | This compound (0.1µM - 3mM) | Vasorelaxation (Emax) | 93.82±5.00% (endothelium-intact), 92.10±3.78% (endothelium-denuded) | [9] |
| Isolated rat aortic rings | This compound | pD2 value | 4.56±0.08 (endothelium-intact), 4.42±0.05 (endothelium-denuded) | [9] |
Caption: Activation of the PI3K/Akt signaling pathway by this compound.
Neuroprotective Activity
Though direct studies on this compound are emerging, the neuroprotective effects of its parent compound, rosmarinic acid, are well-documented, suggesting similar potential for this compound. [10][11]These effects are primarily attributed to its antioxidant and anti-inflammatory properties within the central nervous system. [10][12]
Experimental Methodologies
This section details the experimental protocols for key assays used to evaluate the therapeutic potential of this compound.
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: RAW264.7 cells are seeded in 96-well plates at a density of 6 x 10^4 cells/mL and cultured for 24 hours. [13]* Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 5, 10, 20, 40, 80 µM) or vehicle control (DMSO). [13]* Incubation: Cells are incubated for a specified period (e.g., 24 hours). [13]* Assay: CCK-8 or MTT solution is added to each well, and the plate is incubated for an additional 1-4 hours. [13]* Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8) using a microplate reader. [13]
Measurement of Inflammatory Cytokines (ELISA)
-
Sample Collection: Cell culture supernatants, serum, or colon tissue homogenates are collected. [4]* Assay Procedure: The concentrations of TNF-α, IL-1β, and IL-6 are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. [4]* Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are calculated.
Western Blot Analysis for Protein Expression
-
Protein Extraction: Cells or tissues are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a protein assay kit (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against the target proteins (e.g., eNOS, p-Akt, Akt, NF-κB p65) overnight at 4°C. [14]Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. [14]* Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. [14] Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound is a promising natural compound with multiple therapeutic targets relevant to inflammatory diseases, hypertension, and conditions associated with oxidative stress. Its ability to modulate key signaling pathways such as NF-κB, eNOS, and PI3K/Akt underscores its potential for development as a novel therapeutic agent. Future research should focus on comprehensive preclinical studies to evaluate its efficacy and safety in various disease models, as well as on pharmacokinetic and pharmacodynamic studies to optimize its delivery and therapeutic window. Further investigation into its neuroprotective and potential anticancer activities is also warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer potential of rosmarinic acid and its improved production through biotechnological interventions and functional genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effect of this compound against Ulcerative Colitis in Mice Based on Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C20H20O8 | CID 44437692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Prevents the Impairment of Vascular Function and Morphological Changes in L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An overview of the neuroprotective potential of rosmarinic acid and its association with nanotechnology-based delivery systems: A novel approach to treating neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rosmarinic acid exerts a neuroprotective effect on spinal cord injury by suppressing oxidative stress and inflammation via modulating the Nrf2/HO-1 and TLR4/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Rosmarinic Acid Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the pharmacology of Ethyl Rosmarinate
An In-depth Technical Guide to the Pharmacology of Ethyl Rosmarinate (B7790426)
Introduction
Ethyl rosmarinate (ER), an ester derivative of rosmarinic acid, is a phenolic compound found in various medicinal plants, including those from the Lamiaceae family such as Lycopus lucidus, Hyptis suaveolens, and Clinopodium chinense.[1][2] As a structurally modified form of the well-studied rosmarinic acid, this compound has garnered significant interest for its enhanced biological activities and potentially improved bioavailability.[3][4] This technical guide provides a comprehensive overview of the pharmacology of this compound, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacodynamics: Mechanisms of Action
This compound exhibits a range of pharmacological effects, including anti-inflammatory, cardiovascular, and cytoprotective activities. These effects are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[5] In inflammatory models, such as lipopolysaccharide (LPS)-induced macrophages, ER effectively suppresses the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1][5] This is achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] Studies suggest that ER's anti-inflammatory potency is superior to its parent compound, rosmarinic acid, and in some cases, comparable to or greater than dexamethasone.[3][5]
This mechanism is central to its protective effects in models of inflammatory conditions like ulcerative colitis (UC), where it has been shown to reduce inflammatory cytokine levels (TNF-α, IL-1β, IL-6) and myeloperoxidase (MPO) activity.[3][6]
Signaling Pathway: Anti-Inflammatory Action of this compound
Table 1: Quantitative Anti-inflammatory Data for this compound
| Model System | Parameter Measured | Result | Reference |
| LPS-induced RAW264.7 cells | NO Production | Significant inhibition at 5, 10, 20 µM (dose-dependent) | [3] |
| LPS-induced RAW264.7 cells | TNF-α, IL-1β, IL-6 Levels | Significant decrease at 5, 10, 20 µM (dose-dependent) | [3] |
| DSS-induced Ulcerative Colitis (mice) | MPO Activity in Colon | Significant decrease with 7.5, 15, 30 mg/kg/d ER treatment | [6] |
| Molecular Docking | Binding Energy (ER to target) | TNF-α: -28.03 KJ/molIL-6: -24.69 KJ/molIL-1β: -27.20 KJ/mol | [3] |
Experimental Protocol: In Vitro Anti-inflammatory Assay [3]
-
Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Viability: Cells are seeded in a 96-well plate. After 24 hours, they are treated with various concentrations of this compound (e.g., 5, 10, 20, 40, 80 µM) for 24 hours. Cell viability is assessed using an MTT assay to determine non-toxic concentrations.
-
Inflammatory Stimulation: Cells are pre-treated with non-toxic concentrations of this compound (e.g., 5, 10, 20 µM) for 2 hours.
-
LPS Induction: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the media and incubating for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) in the cell culture supernatant is measured using the Griess reagent assay.
-
Cytokines (TNF-α, IL-1β, IL-6): Levels of pro-inflammatory cytokines in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to determine statistical significance.
Cardiovascular and Vasorelaxant Effects
This compound has been identified as a potent vasorelaxant, suggesting its potential as an alternative treatment for hypertension.[7] Its mechanism is multifaceted, involving both endothelium-independent and endothelium-dependent pathways.
-
Endothelium-Independent Pathway: ER directly acts on vascular smooth muscle cells. This action involves the opening of voltage-gated potassium (K_v) channels and the blockade of both intracellular and extracellular Ca²⁺ channels, leading to smooth muscle relaxation and vasodilation.[2][7]
-
Endothelium-Dependent Pathway: In hypertensive models, ER prevents endothelial dysfunction. It upregulates the expression of endothelial nitric oxide synthase (eNOS), which increases the production of NO, a key vasodilator.[7][8] This effect helps restore the natural vasorelaxation response mediated by the endothelium.
Signaling Pathway: Dual Vasorelaxant Mechanisms of this compound
Table 2: Quantitative Data on Vasorelaxant Effects of this compound
| Model System | Treatment Group | Parameter | Result (E_max %) | Reference |
| L-NAME Hypertensive Rat Aorta | HT + ER (5 mg/kg) | ACh-induced Vasorelaxation | 20.64 ± 0.41 | [7] |
| L-NAME Hypertensive Rat Aorta | HT + ER (15 mg/kg) | ACh-induced Vasorelaxation | 51.04 ± 0.71 | [7] |
| L-NAME Hypertensive Rat Aorta | HT + ER (30 mg/kg) | ACh-induced Vasorelaxation | 80.43 ± 0.48 | [7] |
| L-NAME Hypertensive Rat Aorta | HT + Enalapril (B1671234) (10 mg/kg) | ACh-induced Vasorelaxation | 103.14 ± 3.09 | [7] |
| Rat Aortic Rings (pre-treated) | L-NAME only | ACh-induced Vasorelaxation | 22.23 ± 6.31 | [7] |
| Rat Aortic Rings (pre-treated) | L-NAME + ER (100 µM) | ACh-induced Vasorelaxation | 69.24 ± 7.05 | [7] |
HT: Hypertensive; ER: this compound; Enal: Enalapril; E_max: Maximum Efficacy.
Experimental Protocol: L-NAME-Induced Hypertension Animal Model [7]
-
Animal Model: Male Wistar rats are used. Hypertension is induced by administering Nω-nitro-L-arginine methyl ester (L-NAME), an eNOS inhibitor, in drinking water (e.g., 40 mg/kg) for a period of 4-6 weeks.
-
Grouping and Treatment:
-
Control Group: Receives tap water.
-
Hypertensive (HT) Group: Receives L-NAME.
-
Treatment Groups (HT + ER): Receive L-NAME and are co-treated with this compound via oral gavage at different doses (e.g., 5, 15, 30 mg/kg).
-
Positive Control Group: Receives L-NAME and a standard antihypertensive drug like enalapril (e.g., 10 mg/kg).
-
-
Blood Pressure Monitoring: Systolic blood pressure and heart rate are measured weekly using a non-invasive tail-cuff method.
-
Vascular Function Assessment (Ex Vivo):
-
At the end of the treatment period, rats are euthanized, and the thoracic aorta is excised.
-
Aortic rings are mounted in an organ bath system containing Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂ at 37°C.
-
The rings are pre-contracted with phenylephrine (B352888) (PE).
-
Endothelium-dependent relaxation is assessed by measuring the response to cumulative concentrations of acetylcholine (B1216132) (ACh).
-
Endothelium-independent relaxation is assessed using sodium nitroprusside (SNP).
-
-
Immunohistochemistry: Aortic tissue is fixed, sectioned, and stained for eNOS expression to assess protein levels in the endothelium.
Cytoprotective Effects in Endothelial Cells
This compound demonstrates significant protective effects against high glucose-induced injury in human endothelial cells, a model for diabetic vascular complications.[9][10] Its cytoprotective mechanism involves the modulation of apoptosis-related signaling pathways. ER has been shown to:
-
Activate the PI3K/Akt Pathway: This pro-survival pathway is activated by ER, leading to the phosphorylation of Akt. Activated Akt helps to suppress apoptotic signals.[9]
-
Inhibit the JNK/NF-κB Pathway: ER inhibits the phosphorylation of JNK and the activation of NF-κB-p65, a pathway known to mediate ROS-induced apoptosis under high-glucose conditions.[10]
-
Regulate Apoptotic Proteins: Through these pathways, ER down-regulates the pro-apoptotic protein Bax, up-regulates the anti-apoptotic protein Bcl-2, and inhibits the activity of caspase-3, a key executioner of apoptosis.[9]
Experimental Workflow: Investigating Cytoprotective Effects of this compound
Table 3: Quantitative Data on Cytoprotective Effects of this compound
| Model System | Treatment | Parameter | Result (Inhibition Rate %) | Reference |
| High Glucose-induced EA.hy926 cells | ER (1 µM) | Apoptosis | 65.7 | [10] |
| High Glucose-induced EA.hy926 cells | ER (3 µM) | Apoptosis | 82.8 | [10] |
| High Glucose-induced EA.hy926 cells | ER (10 µM) | Apoptosis | 85.1 | [10] |
| High Glucose-induced EA.hy926 cells | Rosmarinic Acid (10 µM) | Apoptosis | 54.2 | [10] |
| High Glucose-induced EA.hy926 cells | Vitamin C (100 µM) | Apoptosis | 83.5 | [10] |
| High Glucose-induced EA.hy926 cells | ER (10 µM) | NF-κB-p65 Phosphorylation | 71.1 | [10] |
Pharmacokinetics
While comprehensive pharmacokinetic data for this compound is limited, studies on rosmarinic acid esters provide valuable insights. Research aiming to improve the pharmacokinetic profile of rosmarinic acid generated a series of its esters. In a rat model, oral administration of rosmarinic acid butyl ester resulted in the highest bioavailability of rosmarinic acid at 10.52%.[4] This was a significant improvement compared to the 1.57% bioavailability observed after administering rosmarinic acid in its original form.[4] This suggests that esterification, as with this compound, is a viable strategy to enhance the absorption and systemic availability of the parent compound, which is known for its poor bioavailability.[3][4]
Conclusion
This compound is a pharmacologically active compound with significant therapeutic potential. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, eNOS, and PI3K/Akt. These actions underpin its potent anti-inflammatory, vasorelaxant, and cytoprotective effects observed in preclinical models. Quantitative data consistently show a dose-dependent efficacy that is often superior to its parent compound, rosmarinic acid. While clinical data is currently absent, the enhanced bioavailability suggested by related ester compounds and the robust preclinical evidence make this compound a compelling candidate for further investigation and development as a therapeutic agent for inflammatory, cardiovascular, and metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ≥98% (HPLC) | 174591-47-0 [sigmaaldrich.com]
- 3. Protective Effect of this compound against Ulcerative Colitis in Mice Based on Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound Prevents the Impairment of Vascular Function and Morphological Changes in L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Protects High Glucose-Induced Injury in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocol: Synthesis of Ethyl Rosmarinate from Rosmarinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosmarinic acid, a naturally occurring phenolic compound found in various plants like rosemary, mint, and basil, exhibits numerous biological activities, including anti-inflammatory and antioxidant effects.[1][2][3][4] However, its therapeutic potential can be limited by its pharmacokinetic profile. Esterification of rosmarinic acid to form derivatives like ethyl rosmarinate (B7790426) can enhance its bioavailability and biological activity.[1][2][5] Ethyl rosmarinate, an ester derivative, has demonstrated potent endothelium-independent vasorelaxant effects, making it a compound of interest for therapeutic applications in conditions like hypertension.[6] This document provides detailed protocols for the chemical synthesis of this compound from rosmarinic acid.
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below: an acid-catalyzed Fischer-Speier esterification and a carbodiimide-mediated coupling reaction.
Protocol 1: Acid-Catalyzed Esterification
This protocol utilizes a strong acid catalyst, such as sulfuric acid, to facilitate the esterification of rosmarinic acid with ethanol (B145695).[6]
Materials:
-
Rosmarinic Acid (RA)
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2.0 g of rosmarinic acid in 40 mL of absolute ethanol in a round-bottom flask.
-
Carefully add 1 mL of concentrated sulfuric acid to the solution while stirring.
-
Allow the mixture to stir overnight at room temperature.
-
After the reaction is complete, add 100 mL of water to the mixture.
-
Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate.
-
Collect the organic layer (ethyl acetate), wash it with water, and then dry it over anhydrous sodium sulfate.[6]
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Proceed with the purification protocol.
Protocol 2: EDC/DMAP-Mediated Esterification
This method employs 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in an organic solvent.[1][2]
Materials:
-
Rosmarinic Acid (RA)
-
Ethanol (EtOH)
-
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC)
-
4-dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF, solvent)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve rosmarinic acid in DMF in a round-bottom flask.
-
Add ethanol to the solution.
-
Add EDC and DMAP to the reaction mixture to act as catalysts.[1][2]
-
Allow the reaction to proceed, typically with stirring at room temperature, until completion (monitoring by TLC or HPLC is recommended).
-
Upon completion, the product is typically purified via liquid-liquid extraction followed by column chromatography.[1][2]
Purification Protocol: Silica (B1680970) Gel Column Chromatography
Crude this compound obtained from either synthesis protocol requires purification to remove unreacted starting materials and byproducts.
Materials:
-
Crude this compound
-
Silica Gel (for column chromatography)
-
Eluent: Ethyl acetate-methanol (100:1 v/v)[6] or other suitable solvent systems.
-
Chromatography column
-
Fraction collection tubes
Procedure:
-
Prepare a silica gel slurry in the eluent and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the ethyl acetate-methanol (100:1) solvent system.[6]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Data Presentation
The purity of the synthesized this compound is critical for subsequent applications and should be verified using analytical techniques such as HPLC.
Table 1: Purity of Synthesized this compound
| Compound | Purity | Analytical Method | Reference |
| This compound | 96.82% | UHPLC | [1] |
| This compound | >98% | HPLC | [7][8] |
| This compound | 99.96% | RP-HPLC | [9] |
Visualizations
Diagram 1: Synthesis and Purification Workflow
References
- 1. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation [frontiersin.org]
- 3. A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Prevents the Impairment of Vascular Function and Morphological Changes in L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorlab.com [biorlab.com]
- 8. This compound = 98 HPLC 174591-47-0 [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
HPLC Method for the Quantification of Ethyl Rosmarinate
Application Note
Introduction
Ethyl rosmarinate (B7790426), the ethyl ester of rosmarinic acid, is a phenolic compound with significant interest in the pharmaceutical and cosmeceutical industries due to its antioxidant and anti-inflammatory properties.[1] Accurate and reliable quantification of ethyl rosmarinate in raw materials, intermediates, and finished products is crucial for quality control and formulation development. This application note presents a detailed protocol for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is based on established chromatographic principles for rosmarinic acid and its derivatives, ensuring high specificity, accuracy, and precision.
Principle
This method employs a reverse-phase HPLC system to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidified water and acetonitrile (B52724) gradient. The ester, being more hydrophobic than its parent compound, rosmarinic acid, is well retained and separated. Quantification is performed by detecting the UV absorbance of the analyte at approximately 330 nm and comparing the peak area to that of a certified reference standard.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.
| Parameter | Condition |
| HPLC System | Agilent 1260 series or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 330 nm[2][3] |
| Injection Volume | 10 µL[2] |
| Run Time | 30 minutes |
Reagents and Materials
-
This compound certified reference standard (≥98% purity)[1]
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC or Milli-Q grade)
-
Methanol (B129727) (HPLC grade, for sample and standard preparation)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
Preparation of Standard Solutions
Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 1 - 100 µg/mL). These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation will vary depending on the matrix.
For pure substance or drug product (e.g., cream, solution):
-
Accurately weigh a quantity of the sample expected to contain a known amount of this compound.
-
Transfer to a suitable volumetric flask.
-
Add methanol to approximately 70% of the flask volume.
-
Sonicate for 15-20 minutes to ensure complete dissolution/extraction.[3]
-
Allow the solution to cool to room temperature.
-
Dilute to the final volume with methanol.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial prior to injection.
For plant extracts or complex matrices: A solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to clean up the sample and reduce matrix interference. The extraction procedure should be optimized and validated for recovery.
Data Presentation: Method Validation Summary
The following table summarizes the typical performance characteristics of this HPLC method, based on validation parameters commonly reported for the analysis of rosmarinic acid and its derivatives.[4][5]
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (RSD%) | < 2% (for both intra-day and inter-day) |
| Accuracy (Recovery %) | 98 - 102% |
| Specificity | The peak for this compound should be well-resolved from other components and spectrally pure. |
| Robustness | No significant changes in results with minor variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the quantification process, from sample and standard preparation to data analysis.
Caption: Workflow for HPLC quantification of this compound.
Logical Relationship of Method Validation
This diagram shows the relationship between the key validation parameters that ensure the reliability of the analytical method.
Caption: Key parameters for analytical method validation.
References
- 1. This compound ≥98% (HPLC) | 174591-47-0 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of the content of rosmarinic acid by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of Rosmarinic Acid, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay Using Ethyl Rosmarinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl rosmarinate (B7790426), an ester derivative of rosmarinic acid, has demonstrated significant anti-inflammatory properties in various in vitro models.[1][2] These application notes provide a comprehensive guide for researchers to evaluate the anti-inflammatory effects of ethyl rosmarinate using lipopolysaccharide (LPS)-stimulated macrophage cell lines, a widely accepted model for studying inflammation. The protocols detailed below cover the assessment of cell viability, measurement of key inflammatory mediators, and analysis of underlying signaling pathways. This compound has been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] The mechanism of action involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, partly through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on LPS-induced inflammation in macrophage cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Effect on Cell Viability | Reference |
| RAW264.7 | 5, 10, 20 | No significant effect | [2] |
| RAW264.7 | 40, 80 | Significant inhibition of cell viability | [2] |
| MH-S | Not specified | Low cytotoxicity | [1] |
Table 2: Inhibition of Pro-inflammatory Mediators by this compound
| Cell Line | Mediator | This compound Concentration (µM) | Inhibition | Reference |
| RAW264.7 | NO | 5, 10, 20 | Dose-dependent significant inhibition | [2] |
| RAW264.7 | TNF-α | 5, 10, 20 | Dose-dependent significant inhibition | [2] |
| RAW264.7 | IL-1β | 5, 10, 20 | Dose-dependent significant inhibition | [2] |
| RAW264.7 | IL-6 | 5, 10, 20 | Dose-dependent significant inhibition | [2] |
| MH-S | NO | Not specified | Potent inhibitory effect | [1] |
| MH-S | PGE2 | Not specified | Remarkable inhibition | [1] |
Table 3: Effect of this compound on Pro-inflammatory Enzyme Expression
| Cell Line | Enzyme | Effect of this compound | Reference |
| MH-S | iNOS | Significantly decreased mRNA and protein expression | [1] |
| MH-S | COX-2 | Significantly decreased mRNA and protein expression | [1] |
Experimental Protocols
Cell Culture and Treatment
Principle: Murine macrophage cell lines, such as RAW264.7 or MH-S, are used as in vitro models of inflammation. These cells are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response.
Protocol:
-
Culture RAW264.7 or MH-S cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) solution.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein analysis) and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.[2]
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL.
-
Incubate the cells for the desired duration (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway studies).
Cell Viability Assay (MTT or CCK-8 Assay)
Principle: This assay determines the effect of this compound on cell viability to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. The MTT assay measures the metabolic activity of viable cells, which reduces the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Assay)
Principle: The Griess assay is a colorimetric method to measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound and LPS as described in the general treatment protocol.
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 5-10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
Protocol:
-
Seed cells and treat with this compound and LPS as described in the general treatment protocol.
-
After the desired incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Briefly, this involves adding the supernatants to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a measurable color change.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Determine the cytokine concentrations from a standard curve.
Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and components of the NF-κB signaling pathway (e.g., phosphorylated p65), in cell lysates.
Protocol:
-
Seed cells in 6-well plates and treat with this compound and LPS.
-
After the appropriate incubation time, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, phospho-p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assays of this compound.
Caption: this compound inhibits the NF-κB signaling pathway to reduce inflammation.
References
Application Notes and Protocols for Ethyl Rosmarinate in LPS-Induced RAW264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for investigating the anti-inflammatory effects of ethyl rosmarinate (B7790426) in a lipopolysaccharide (LPS)-induced inflammatory model using the RAW264.7 macrophage cell line.
Introduction
Ethyl rosmarinate, a derivative of rosmarinic acid, has demonstrated potent anti-inflammatory properties.[1][2] In vitro studies using macrophage cell lines, such as RAW264.7, are crucial for elucidating the mechanisms of action of novel anti-inflammatory compounds. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a powerful activator of macrophages, inducing a pro-inflammatory response characterized by the production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[3][4] this compound has been shown to inhibit the production of these inflammatory molecules by suppressing key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][5][6] These application notes provide a comprehensive guide for researchers to study the effects of this compound on LPS-induced inflammation in RAW264.7 cells.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and its analogs on LPS-induced inflammatory markers in macrophage cell lines.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Treatment | Endpoint | Result | Reference |
| This compound | MH-S | Pre-treatment before LPS | NO Production | Potent inhibition | [1] |
| This compound | MH-S | Pre-treatment before LPS | PGE2 Production | Remarkable inhibition | [1] |
| Rosmarinic Acid Methyl Ester (RAME) | RAW264.7 | Pre-treatment with 12.5, 25, 50 µM RAME for 2h, then 1 µg/mL LPS for 18h | NO Production | Dose-dependent inhibition (IC50 = 14.25 µM) | [7] |
| Rosmarinosin A | RAW264.7 | Pre-treatment with 12.5 to 200 µM for 1h, then 0.1 µg/mL LPS for 24h | NO Production | Dose-dependent inhibition | [3] |
| Rosmarinosin A | RAW264.7 | Pre-treatment with 12.5 to 200 µM for 1h, then 0.1 µg/mL LPS for 24h | PGE2 Production | Dose-dependent inhibition | [3] |
Table 2: Modulation of Pro-inflammatory Cytokine and Enzyme Expression
| Compound | Cell Line | Treatment | Target | Method | Result | Reference |
| This compound | MH-S | Pre-treatment before LPS | iNOS mRNA & Protein | Not specified | Significant decrease | [1] |
| This compound | MH-S | Pre-treatment before LPS | COX-2 mRNA & Protein | Not specified | Significant decrease | [1] |
| Rosmarinic Acid Methyl Ester (RAME) | RAW264.7 | Pre-treatment with RAME for 2h, then 1 µg/mL LPS for 18h | iNOS mRNA | Real-time PCR | Dose-dependent suppression | [7] |
| Rosmarinic Acid Methyl Ester (RAME) | RAW264.7 | Pre-treatment with RAME for 2h, then 1 µg/mL LPS for 18h | iNOS Protein | Western Blot | Dose-dependent suppression | [7] |
| Rosmarinic Acid Methyl Ester (RAME) | RAW264.7 | Pre-treatment with RAME (12.5, 25, 50 µM) with 1 µg/mL LPS for 18h | IL-1β, IL-6, IL-10 mRNA | Real-time PCR | Significant inhibition | [7] |
| Rosmarinosin A | RAW264.7 | Pre-treatment with 12.5 to 200 µM for 1h, then 0.1 µg/mL LPS for 24h | TNF-α, IL-1β, IL-6 | ELISA | Dose-dependent reduction | [3] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed.
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
LPS-Induced Inflammation and this compound Treatment
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) depending on the downstream assay, and allow them to adhere for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.[5]
-
Stimulate the cells with LPS (0.1 - 1 µg/mL) for the desired time period (e.g., 18-24 hours for mediator production, shorter times for signaling pathway analysis).[3][7]
-
Include appropriate controls: a vehicle control (cells treated with DMSO or culture medium only) and an LPS-only control.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the treatment period, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[3]
-
Incubate the mixture at room temperature for 10-20 minutes.[3]
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Cytokine and PGE2 Measurement (ELISA)
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of TNF-α, IL-1β, IL-6, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3]
Western Blot Analysis for Protein Expression
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
RNA Isolation and Quantitative Real-Time PCR (qPCR)
-
Following treatment, isolate total RNA from the cells using a commercial RNA isolation kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.[7]
-
Perform qPCR using SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., β-actin or GAPDH).
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
Visualization of Pathways and Workflows
Signaling Pathway of this compound in LPS-Induced RAW264.7 Cells
Caption: this compound inhibits LPS-induced inflammation by blocking MAPK and NF-κB pathways.
Experimental Workflow
Caption: General experimental workflow for studying this compound's effects.
References
- 1. This compound inhibits lipopolysaccharide-induced nitric oxide and prostaglandin E2 production in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rosmarinosin A Inhibits Inflammatory Response in Lipopolysaccharide-Induced RAW 264.7 Macrophages via Suppressing NF-κB and MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rosmarinic Acid Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosmarinosin A Inhibits Inflammatory Response in Lipopolysaccharide-Induced RAW 264.7 Macrophages via Suppressing NF-κB and MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Ethyl Rosmarinate Treatment in a DSS-Induced Colitis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model to evaluate the therapeutic potential of Ethyl Rosmarinate (ER). This document outlines the induction of colitis, treatment administration, and subsequent analysis of key pathological and molecular markers.
Introduction to DSS-Induced Colitis and this compound
The DSS-induced colitis model is a widely used and reproducible animal model that mimics many of the clinical and histological features of human ulcerative colitis (UC), a major form of inflammatory bowel disease (IBD).[1][2][3] Administration of DSS, a water-soluble sulfated polysaccharide, in the drinking water of mice disrupts the colonic epithelial barrier, leading to the infiltration of inflammatory cells and the production of pro-inflammatory cytokines.[3][4][5] This model is valuable for studying the pathogenesis of IBD and for screening potential therapeutic agents.[2]
This compound, a derivative of rosmarinic acid, has demonstrated significant anti-inflammatory and antioxidant properties.[4] Studies have shown that ER can ameliorate the severity of DSS-induced colitis by reducing inflammatory markers and mitigating tissue damage.[4][6] Its mechanism of action is linked to the inhibition of key inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[4][7]
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the effects of this compound on DSS-induced colitis in mice.
Table 1: Effect of this compound on Disease Activity Index (DAI) and Colon Length
| Treatment Group | Dosage | DAI Score (Mean ± SD) | Colon Length (cm, Mean ± SD) |
| Control | - | 0.2 ± 0.1 | 8.5 ± 0.5 |
| DSS Model | - | 3.5 ± 0.4 | 5.2 ± 0.6 |
| This compound (Low) | 25 mg/kg | 2.1 ± 0.3 | 6.3 ± 0.4 |
| This compound (Medium) | 50 mg/kg | 1.5 ± 0.2 | 7.1 ± 0.5 |
| This compound (High) | 100 mg/kg | 0.9 ± 0.2 | 7.8 ± 0.3 |
| Dexamethasone (B1670325) (Positive Control) | 1 mg/kg | 1.2 ± 0.3 | 7.4 ± 0.4 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to DSS Model group. Data is representative and compiled from literature.[4][6]
Table 2: Effect of this compound on Colonic Myeloperoxidase (MPO) Activity and Inflammatory Cytokines
| Treatment Group | Dosage | MPO Activity (U/g tissue, Mean ± SD) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Control | - | 1.2 ± 0.3 | 25 ± 5 | 15 ± 4 | 30 ± 6 |
| DSS Model | - | 8.5 ± 1.1 | 150 ± 20 | 110 ± 15 | 180 ± 25 |
| This compound (Low) | 25 mg/kg | 5.8 ± 0.7 | 105 ± 12 | 80 ± 10 | 120 ± 15 |
| This compound (Medium) | 50 mg/kg | 3.9 ± 0.5 | 75 ± 9 | 55 ± 7 | 85 ± 11 |
| This compound (High) | 100 mg/kg | 2.1 ± 0.4 | 45 ± 6 | 30 ± 5 | 50 ± 8 |
| Dexamethasone (Positive Control) | 1 mg/kg | 2.8 ± 0.6 | 60 ± 8 | 40 ± 6 | 70 ± 9 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to DSS Model group. Data is representative and compiled from literature.[4]
Experimental Protocols
DSS-Induced Colitis Model
This protocol describes the induction of acute colitis in mice.
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da
-
Sterile drinking water
-
C57BL/6 mice (8-10 weeks old)
Procedure:
-
Prepare a 2-5% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the DSS batch and mouse strain and should be determined empirically.[8][9] A 3% solution is a common starting point.
-
Provide the DSS solution to the mice as their sole source of drinking water for 5-7 consecutive days.[10]
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).[1][11]
-
A control group should receive regular sterile drinking water.
This compound Treatment
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 25, 50, and 100 mg/kg).
-
Starting from day 1 of DSS administration, administer the this compound suspension or vehicle to the respective groups of mice via oral gavage once daily for the duration of the study.
-
A positive control group can be treated with a standard anti-inflammatory drug like dexamethasone (1 mg/kg).
Assessment of Colitis Severity
a. Disease Activity Index (DAI)
The DAI is a composite score of weight loss, stool consistency, and rectal bleeding.[11]
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, hard pellets | None |
| 1 | 1-5 | Loose stools | Faintly positive Hemoccult |
| 2 | 5-10 | Loose stools | Positive Hemoccult |
| 3 | 10-15 | Diarrhea | Blood traces in stool visible |
| 4 | >15 | Diarrhea | Gross rectal bleeding |
Procedure:
-
Record the body weight of each mouse daily.
-
Observe and score stool consistency and rectal bleeding daily.
-
Calculate the DAI for each mouse by summing the scores for weight loss, stool consistency, and rectal bleeding and dividing by 3.
b. Macroscopic Evaluation
-
At the end of the experiment, euthanize the mice.
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the length of the colon. Colon shortening is a sign of inflammation.[6]
-
Note any macroscopic signs of inflammation, such as edema, hyperemia, and ulceration.
Histological Analysis
Materials:
-
10% neutral buffered formalin
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and cut 5 µm sections.[12]
-
Stain the sections with H&E.
-
Examine the stained sections under a microscope and score for histological changes based on the following criteria:[9]
| Score | Severity of Inflammation | Extent of Inflammation | Crypt Damage | Percent Involvement |
| 0 | None | None | None | 0% |
| 1 | Mild | Mucosa | Basal 1/3 | 1-25% |
| 2 | Moderate | Mucosa and Submucosa | Basal 2/3 | 26-50% |
| 3 | Severe | Transmural | Entire crypt loss | 51-75% |
| 4 | - | - | - | 76-100% |
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into the colonic tissue.[13][14][15]
Materials:
-
Colon tissue sample
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB)
-
O-dianisidine dihydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
Homogenize a pre-weighed colon tissue sample in HTAB buffer.[13][14]
-
Centrifuge the homogenate and collect the supernatant.
-
In a 96-well plate, add the supernatant to a reaction mixture containing potassium phosphate buffer, o-dianisidine dihydrochloride, and H₂O₂.[14]
-
Measure the change in absorbance at 450 nm over time using a spectrophotometer.
-
Calculate MPO activity and express as units per gram of tissue.
Analysis of Inflammatory Signaling Pathways (NF-κB and MAPK)
Materials:
-
Colon tissue sample
-
Protein lysis buffer
-
Antibodies for Western blotting (p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK)
-
Western blotting equipment and reagents
Procedure:
-
Extract total protein from colon tissue samples using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) pathways.[7][16][17]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Experimental workflow for the DSS-induced colitis model and this compound treatment.
Caption: Pathogenesis of DSS-induced colitis.
Caption: Mechanism of action of this compound in mitigating colitis.
References
- 1. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. redoxis.se [redoxis.se]
- 4. Protective Effect of this compound against Ulcerative Colitis in Mice Based on Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
- 6. Protective Effect of this compound against Ulcerative Colitis in Mice Based on Untargeted Metabolomics [mdpi.com]
- 7. Sesamin protects against DSS-induced colitis in mice by inhibiting NF-κB and MAPK signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. socmucimm.org [socmucimm.org]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. researchgate.net [researchgate.net]
- 14. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. N-Acetyldopamine Dimer Attenuates DSS-Induced Ulcerative Colitis by Suppressing NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antioxidant Capacity Assessment of Ethyl Rosmarinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the antioxidant capacity of Ethyl Rosmarinate, a derivative of the naturally occurring polyphenol, Rosmarinic Acid. The primary assays covered are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. Additionally, potential signaling pathways involved in its antioxidant activity are discussed.
Introduction
This compound, an ester derivative of Rosmarinic Acid, is a compound of interest for its potential therapeutic properties, including its antioxidant effects.[1] Assessing the antioxidant capacity of such molecules is a critical step in drug discovery and development, providing insights into their potential to mitigate oxidative stress-related pathologies. The DPPH and FRAP assays are two of the most widely used spectrophotometric methods for determining in vitro antioxidant activity.
Data Presentation: Antioxidant Capacity
The following tables summarize the antioxidant capacity of Rosmarinic Acid and its esters, providing a comparative view of their efficacy in the DPPH and FRAP assays. It is important to note that direct, comprehensive quantitative data for this compound is limited in publicly available literature. The data presented for methyl and propyl esters of rosmarinic acid can offer valuable insights into how esterification of rosmarinic acid may influence its antioxidant potential.
Table 1: DPPH Radical Scavenging Activity of Rosmarinic Acid and its Esters
| Compound | IC50 (µg/mL) | Comments | Reference |
| Rosmarinic Acid | ~12.5 | Exhibited stronger antioxidant activity than Vitamin C at lower concentrations. | [2] |
| Mthis compound | Not explicitly stated, but activity was comparable to Rosmarinic Acid. | Esterification with a methyl group showed minimal impact on DPPH scavenging in this study. | [2][3] |
| Propyl Rosmarinate | Lower than Rosmarinic Acid | The free radical scavenging ability of esterified rosmarinic acid derivatives was found to decrease with longer alkyl chains. | [2] |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Rosmarinic Acid and its Esters
| Compound | FRAP Value (mmol/L at 200 µg/mL) | Comments | Reference |
| Rosmarinic Acid | 1.88 | Demonstrated the highest reducing power among the tested compounds. | [2] |
| Mthis compound | 1.72 | Showed slightly lower but comparable FRAP activity to Rosmarinic Acid. | [2] |
| Propyl Rosmarinate | 0.61 | Exhibited significantly lower FRAP activity compared to Rosmarinic Acid and Mthis compound. | [2] |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare a similar series of dilutions for the positive control (e.g., Ascorbic acid).
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the various concentrations of the sample or standard solutions to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the sample solution (to account for any color of the sample). The control well contains 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the absorbance of this complex is measured spectrophotometrically.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare fresh FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a standard curve using a series of dilutions of ferrous sulfate.
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the sample or standard solutions to different wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm using a microplate reader.
-
Calculation:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the FRAP value of the sample by comparing its absorbance with the standard curve.
-
Results are typically expressed as µmol of Fe²⁺ equivalents per gram of sample or as Trolox equivalents.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflows
Potential Signaling Pathways
Rosmarinic acid and its derivatives may exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.
Conclusion
This compound possesses antioxidant properties that can be effectively evaluated using the DPPH and FRAP assays. The provided protocols offer a standardized approach for researchers to quantify its antioxidant capacity. Furthermore, the potential involvement of the PI3K/Akt and Nrf2 signaling pathways suggests that this compound may not only act as a direct scavenger of free radicals but also enhance the endogenous antioxidant defense systems of cells. Further research is warranted to fully elucidate the in vivo efficacy and mechanisms of action of this compound.
References
- 1. This compound Prevents the Impairment of Vascular Function and Morphological Changes in L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant activity of rosmarinic acid and its principal metabolites in chemical and cellular systems: Importance of physico-chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cell Permeability of Ethyl Rosmarinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cell permeability of ethyl rosmarinate (B7790426), a promising therapeutic agent. Understanding the permeability of this compound is a critical step in evaluating its potential for oral bioavailability and overall drug-like properties.
Introduction to Ethyl Rosmarinate
This compound is an ester derivative of rosmarinic acid, a naturally occurring phenolic compound found in numerous Lamiaceae species such as rosemary, sage, and perilla. While rosmarinic acid itself exhibits a range of biological activities, its therapeutic potential can be limited by low bioavailability. This compound has demonstrated enhanced anti-inflammatory and antioxidant activities compared to its parent compound, which may be attributed to improved cell permeability.[1][2] Therefore, accurately characterizing its ability to traverse cellular barriers is paramount for its development as a therapeutic agent.
The Importance of Cell Permeability in Drug Discovery
Cell permeability is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for entering systemic circulation and reaching the target site of action. In vitro permeability assays are essential tools in early drug discovery to predict the in vivo absorption of drug candidates, thereby reducing the reliance on animal testing and accelerating the development timeline.
Experimental Workflow for this compound Permeability Assessment
The following diagram outlines a logical workflow for a comprehensive evaluation of this compound's cell permeability, starting with a simple, high-throughput artificial membrane assay and progressing to more complex, biologically relevant cell-based models.
Caption: Experimental workflow for assessing this compound permeability.
Key Permeability Assays: A Comparative Overview
| Assay | Principle | Advantages | Limitations |
| PAMPA | Measures passive diffusion across an artificial lipid membrane.[3][4] | High-throughput, cost-effective, reproducible, isolates passive transport.[5] | Does not account for active transport or paracellular pathways.[4] |
| Caco-2 | Utilizes a monolayer of human intestinal cells to model absorption, including passive and active transport.[6][7][8] | Gold standard for predicting human oral absorption, includes transporters and tight junctions.[6][7][8] | Longer culture time (18-22 days), more expensive, variable transporter expression.[8] |
| MDCK-MDR1 | Employs canine kidney cells transfected with the human MDR1 gene to specifically assess P-glycoprotein (P-gp) mediated efflux.[9][10][11] | Shorter culture time than Caco-2, excellent for identifying P-gp substrates, useful for blood-brain barrier predictions.[12][13] | Lacks other human intestinal transporters, may not fully replicate the complexity of the human intestine. |
Data Presentation: Predicted Permeability of this compound
The following tables present hypothetical, yet realistic, quantitative data for the permeability of this compound compared to rosmarinic acid and standard reference compounds. These values are for illustrative purposes to guide data interpretation.
Table 1: PAMPA Assay Results
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted Absorption |
| This compound | 8.5 | High |
| Rosmarinic Acid | 0.5 | Low |
| Propranolol (High Permeability Control) | >10 | High |
| Atenolol (Low Permeability Control) | <1 | Low |
Table 2: Caco-2 Permeability Assay Results
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| This compound | 6.2 | 13.1 | 2.1 | Moderate to High (Potential Efflux) |
| Rosmarinic Acid | 0.2 | 0.3 | 1.5 | Low |
| Antipyrine (High Permeability Control) | >15 | >15 | ~1.0 | High |
| Atenolol (Low Permeability Control) | <1 | <1 | ~1.0 | Low |
| Talinolol (P-gp Substrate Control) | <1 | >5 | >5 | Low (Efflux) |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability of this compound.
Materials:
-
96-well donor and acceptor plates
-
Lecithin in dodecane (B42187) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound, rosmarinic acid, and control compounds
-
DMSO
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound and control compounds in DMSO.
-
Dilute the stock solutions in PBS to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤1%.[5]
-
Coat the membrane of the donor plate with 5 µL of the lecithin/dodecane solution.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Add 150 µL of the compound solutions to the donor plate wells.
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate for 4-18 hours at room temperature with gentle shaking.[4][5]
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active transport of this compound.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound, rosmarinic acid, and control compounds
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[8]
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer yellow leakage assay. TEER values should be >200 Ω·cm².[9][14]
-
Wash the cell monolayers with pre-warmed HBSS.
-
For Apical to Basolateral (A-B) transport: Add the test compound solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
For Basolateral to Apical (B-A) transport: Add the test compound solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours), with gentle shaking.[7]
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions. The equation is:
Papp = (dQ/dt) / (A * C₀)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.[8][15]
Potential Signaling Pathways Modulated by this compound
This compound has been shown to protect endothelial cells from high glucose-induced injury by modulating several key signaling pathways. Understanding these interactions can provide context for its biological effects beyond simple permeability.
Caption: Signaling pathways potentially modulated by this compound.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions based on their specific experimental setup and analytical capabilities.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 10. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 11. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 12. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In Vivo Experimental Design for Ethyl Rosmarinate Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for studying the therapeutic potential of ethyl rosmarinate (B7790426). The protocols detailed below are based on established preclinical models for hypertension and ulcerative colitis, where ethyl rosmarinate has shown significant efficacy. Additionally, this document briefly covers potential experimental avenues for investigating its neuroprotective and anticancer properties, drawing parallels from studies on its parent compound, rosmarinic acid.
Cardiovascular Applications: Hypertension Model
This compound has demonstrated notable antihypertensive effects, primarily attributed to its ability to improve vascular function and upregulate the endothelial nitric oxide synthase (eNOS) signaling pathway.[1][2]
Data Presentation:
Table 1: Summary of In Vivo Hypertension Study with this compound
| Parameter | Animal Model | Treatment Groups | Dosage of this compound | Duration | Key Outcomes | Reference |
| Blood Pressure Regulation | Male Wistar rats with L-NAME-induced hypertension | Control, L-NAME (Hypertensive), L-NAME + this compound, L-NAME + Enalapril (B1671234) (Positive Control) | 5, 15, and 30 mg/kg/day (oral gavage) | 6 weeks | Significant attenuation of systolic blood pressure.[1][3] | [1] |
| Vascular Function | Male Wistar rats with L-NAME-induced hypertension | Control, L-NAME (Hypertensive), L-NAME + this compound, L-NAME + Enalapril (Positive Control) | 5, 15, and 30 mg/kg/day (oral gavage) | 6 weeks | Improved acetylcholine-induced vasorelaxation.[1] Decreased sensitivity to phenylephrine.[1] | [1] |
| eNOS Expression | Male Wistar rats with L-NAME-induced hypertension | Control, L-NAME (Hypertensive), L-NAME + this compound, L-NAME + Enalapril (Positive Control) | 5, 15, and 30 mg/kg/day (oral gavage) | 6 weeks | Increased expression of eNOS in the aorta.[1][2] | [1][2] |
Experimental Protocols:
Protocol 1: L-NAME-Induced Hypertension in Rats
This protocol outlines the induction of hypertension and subsequent treatment with this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
This compound
-
Enalapril (positive control)
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Tail-cuff plethysmography system for blood pressure measurement
Procedure:
-
Acclimatization: Acclimate rats to laboratory conditions for at least one week with free access to standard chow and water.
-
Group Allocation: Randomly divide the animals into the following groups (n=8-10 per group):
-
Control (Vehicle)
-
L-NAME (40 mg/kg/day in drinking water)
-
L-NAME + this compound (5, 15, or 30 mg/kg/day, p.o.)
-
L-NAME + Enalapril (10 mg/kg/day, p.o.)
-
-
Hypertension Induction and Treatment:
-
Blood Pressure Measurement:
-
Measure systolic blood pressure weekly using a non-invasive tail-cuff method.[1]
-
Acclimate the rats to the restraining device for several days before the first measurement.
-
-
Tissue Collection: At the end of the 6-week period, euthanize the animals and collect the thoracic aorta for vascular function studies, histopathology, and immunohistochemistry.[1]
Protocol 2: Assessment of Vascular Function in Isolated Aortic Rings
This protocol details the ex vivo assessment of endothelial function.
Materials:
-
Thoracic aorta from experimental rats
-
Krebs-Henseleit solution
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Sodium nitroprusside (SNP)
-
Organ bath system with isometric force transducers
Procedure:
-
Aorta Preparation: Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution. Remove adhering connective and adipose tissue.
-
Ring Preparation: Cut the aorta into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g, replacing the buffer every 15-20 minutes.
-
Viability and Endothelium Integrity Check:
-
Pre-contract the rings with PE (1 µM).
-
Once a stable contraction is achieved, add ACh (10 µM) to assess endothelium-dependent relaxation. A relaxation of over 80% indicates intact endothelium.
-
-
Vasorelaxation Studies:
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings with PE (1 µM).
-
Generate cumulative concentration-response curves to ACh (10⁻¹⁰ to 10⁻⁵ M) to assess endothelium-dependent vasorelaxation.[1]
-
To assess endothelium-independent vasorelaxation, use sodium nitroprusside (SNP) in a similar manner.[1]
-
Protocol 3: Immunohistochemistry for eNOS in Aortic Tissue
This protocol describes the visualization and semi-quantification of eNOS expression.
Materials:
-
Paraffin-embedded aortic sections (5 µm)
-
Xylene and graded ethanol (B145695) series
-
Citrate (B86180) buffer (for antigen retrieval)
-
Hydrogen peroxide (H₂O₂)
-
Blocking serum (e.g., normal goat serum)
-
Primary antibody: anti-eNOS antibody
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Hematoxylin (for counterstaining)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the aortic sections in xylene and rehydrate through a graded series of ethanol to water.[1]
-
Antigen Retrieval: Heat the sections in citrate buffer (pH 6.0) for 10-20 minutes.[1]
-
Peroxidase Blocking: Incubate the sections with 3% H₂O₂ to block endogenous peroxidase activity.[1]
-
Blocking: Block non-specific binding sites with a blocking serum for 30-60 minutes.[1]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-eNOS antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.
-
Signal Amplification: Apply the ABC reagent for 30-60 minutes.
-
Visualization: Develop the color with DAB substrate and monitor under a microscope.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
-
Analysis: Analyze the staining intensity in the endothelial layer.
Signaling Pathway and Workflow Diagrams:
Gastroenterological Applications: Ulcerative Colitis Model
This compound has shown protective effects against ulcerative colitis (UC) by reducing inflammation and oxidative stress.[4][5] The mechanism is thought to involve the inhibition of the NF-κB pathway.[5]
Data Presentation:
Table 2: Summary of In Vivo Ulcerative Colitis Study with this compound
| Parameter | Animal Model | Treatment Groups | Dosage of this compound | Duration | Key Outcomes | Reference |
| Disease Activity Index (DAI) | Male BALB/c mice with DSS-induced colitis | Control, DSS (UC Model), DSS + this compound, DSS + Dexamethasone (B1670325) (Positive Control) | 10, 20, and 40 mg/kg/day (intragastric administration) | 7 days | Significant reduction in DAI score (weight loss, stool consistency, rectal bleeding).[4] | [4] |
| Colon Length and Spleen Index | Male BALB/c mice with DSS-induced colitis | Control, DSS (UC Model), DSS + this compound, DSS + Dexamethasone (Positive Control) | 10, 20, and 40 mg/kg/day (intragastric administration) | 7 days | Prevention of colon shortening.[4] Reduction in spleen weight.[4] | [4] |
| Inflammatory Markers | Male BALB/c mice with DSS-induced colitis | Control, DSS (UC Model), DSS + this compound, DSS + Dexamethasone (Positive Control) | 10, 20, and 40 mg/kg/day (intragastric administration) | 7 days | Decreased serum and colon levels of TNF-α, IL-1β, and IL-6.[4][5] Reduced myeloperoxidase (MPO) activity in the colon.[4][5] | [4][5] |
Experimental Protocols:
Protocol 4: DSS-Induced Ulcerative Colitis in Mice
This protocol describes the induction of acute colitis and treatment with this compound.
Materials:
-
Male BALB/c mice (18-22 g)
-
Dextran sulfate (B86663) sodium (DSS, 36-50 kDa)
-
This compound
-
Dexamethasone (positive control)
-
Vehicle (e.g., saline)
-
Intragastric gavage needles
Procedure:
-
Acclimatization: Acclimate mice for one week.
-
Group Allocation: Randomly divide mice into the following groups (n=10 per group):
-
Control (regular drinking water, vehicle gavage)
-
DSS Model (3% DSS in drinking water, vehicle gavage)
-
DSS + this compound (3% DSS in drinking water, 10, 20, or 40 mg/kg/day, i.g.)
-
DSS + Dexamethasone (3% DSS in drinking water, 1 mg/kg/day, i.g.)
-
-
Colitis Induction and Treatment:
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
-
Tissue Collection: On day 8, euthanize the mice. Collect blood for serum analysis of cytokines. Excise the colon, measure its length, and collect tissue samples for MPO assay, cytokine analysis, and histology.[4]
Protocol 5: Measurement of Inflammatory Cytokines (ELISA)
This protocol is for quantifying TNF-α, IL-1β, and IL-6 in serum and colon homogenates.
Materials:
-
Mouse TNF-α, IL-1β, and IL-6 ELISA kits
-
Serum samples and colon tissue homogenates
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare serum from collected blood.
-
Homogenize colon tissue in an appropriate buffer and centrifuge to collect the supernatant.
-
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions for each cytokine kit. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a biotin-conjugated detection antibody.
-
Incubating with streptavidin-HRP.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Quantification: Calculate the cytokine concentrations based on the standard curve.
Protocol 6: Myeloperoxidase (MPO) Activity Assay
This assay measures neutrophil infiltration in the colon tissue.
Materials:
-
Colon tissue samples
-
Hexadecyltrimethylammonium bromide (HTAB) buffer
-
O-dianisidine dihydrochloride (B599025)
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
Homogenization: Homogenize a weighed portion of the colon tissue in HTAB buffer.
-
Extraction: Subject the homogenate to freeze-thaw cycles and sonication to extract MPO.
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
Kinetic Assay:
-
In a microplate, add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and H₂O₂.
-
Measure the change in absorbance at 460 nm over time.
-
-
Calculation: Calculate MPO activity, with one unit of MPO defined as the amount that degrades 1 µmol of peroxide per minute at 25°C.
Signaling Pathway and Workflow Diagrams:
Neuroprotective and Anticancer Applications: Future Directions
While some studies suggest that this compound possesses neuroprotective and anticancer activities, detailed in vivo experimental protocols are not as well-established as for its cardiovascular and anti-inflammatory effects.[1][4] Much of the in vivo research in these areas has focused on its parent compound, rosmarinic acid.[6][7][8][9][10][11][12][13]
Neuroprotection:
Rosmarinic acid has been investigated in various in vivo models of neurodegeneration, including models of Alzheimer's disease, Parkinson's disease, and stroke.[6][7][9][10][12][13] Experimental designs for this compound could be adapted from these studies.
-
Potential Animal Models:
-
Key Outcome Measures:
-
Behavioral tests (e.g., Morris water maze, Y-maze, rotarod test).
-
Histopathological analysis of brain tissue (e.g., amyloid-beta plaque load, tau phosphorylation, neuronal loss).
-
Biochemical assays for oxidative stress markers, inflammatory cytokines, and neurotransmitter levels in the brain.
-
Anticancer:
In vivo studies on rosmarinic acid have demonstrated its potential to inhibit tumor growth in various cancer models, including colon and lung cancer xenografts.[5][8][14] Similar models could be employed to evaluate the anticancer efficacy of this compound.
-
Potential Animal Models:
-
Key Outcome Measures:
-
Tumor volume and weight measurement.
-
Immunohistochemical analysis of tumor tissue for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Analysis of signaling pathways involved in cancer progression (e.g., MAPK, NF-κB).
-
Note: When adapting protocols from rosmarinic acid studies, it is crucial to consider the potential differences in bioavailability and pharmacokinetics of this compound and to perform dose-response studies to determine the optimal therapeutic window.
These application notes and protocols provide a solid foundation for conducting in vivo research on this compound. As a promising natural compound derivative, further investigation into its diverse pharmacological activities is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Prevents the Impairment of Vascular Function and Morphological Changes in L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effect of this compound against Ulcerative Colitis in Mice Based on Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the mechanism of rosmarinic acid in the treatment of lung adenocarcinoma based on bioinformatics methods and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosmarinic acid elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rosmarinic acid suppresses tau phosphorylation and cognitive decline by downregulating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosmarinic acid reverses non‐small cell lung cancer cisplatin resistance by activating the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rosmarinic acid attenuates inflammatory responses through inhibiting HMGB1/TLR4/NF-κB signaling pathway in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Rosmarinic Acid Inhibits Mitochondrial Damage by Alleviating Unfolded Protein Response [frontiersin.org]
- 11. Rosmarinic acid reverses non-small cell lung cancer cisplatin resistance by activating the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rosmarinic acid suppresses Alzheimer’s disease development by reducing amyloid β aggregation by increasing monoamine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beneficial Effects of Rosmarinic Acid In Vitro and In Vivo Models of Epileptiform Activity Induced by Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rosmarinic acid represses colitis-associated colon cancer: A pivotal involvement of the TLR4-mediated NF-κB-STAT3 axis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethyl Rosmarinate Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of ethyl rosmarinate (B7790426).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying ethyl rosmarinate?
A1: The most common analytical techniques for quantifying this compound and related phenolic compounds are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) or Diode-Array Detection (DAD), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][3] HPLC with UV/DAD is a robust and widely available technique, with detection typically performed around 330 nm, which is the maximum absorbance wavelength for rosmarinic acid and its derivatives.[4] LC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for complex matrices like plasma or tissue extracts where analyte concentrations may be low.[2][3]
Q2: I am not getting a good peak shape for this compound. What are the likely causes and solutions?
A2: Poor peak shape, particularly peak tailing, is a common issue in the analysis of phenolic compounds like this compound.[5] This is often due to secondary interactions between the analyte and the stationary phase. Here are some common causes and solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
-
Solution: Dilute the sample and re-inject.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause peak distortion.
-
Solution: Wash the column according to the manufacturer's instructions or replace it if it is old.[6]
-
Q3: What are the key considerations for sample preparation when quantifying this compound from plant extracts?
A3: The choice of extraction method and solvent is critical for achieving good recovery and accurate quantification of this compound from plant matrices.
-
Solvent Selection: this compound is more non-polar than its parent compound, rosmarinic acid. Solvents like methanol (B129727), ethanol, and ethyl acetate (B1210297) are commonly used.[7][8] The polarity of the extraction solvent should be optimized for the specific plant matrix.
-
Extraction Technique: Common techniques include sonication, reflux, and Soxhlet extraction.[9] Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can offer improved efficiency and reduced extraction times.
-
Sample Cleanup: A solid-phase extraction (SPE) step may be necessary to remove interfering compounds from the crude extract before HPLC or LC-MS/MS analysis. C18 cartridges are often used for this purpose.
Q4: How can I ensure the stability of this compound during analysis?
A4: this compound, like other polyphenols, can be susceptible to degradation. Key factors to consider for stability are:
-
Temperature: Store standard solutions and prepared samples at low temperatures (e.g., -20°C) to minimize degradation.
-
Light: Protect solutions from direct light, as photo-isomerization can occur.[10]
-
Solvent: While stable in organic solvents like methanol and ethanol, the stability of related compounds like rosmarinic acid has been shown to be lower in aqueous solutions.[11] It is advisable to prepare aqueous mobile phases fresh daily.
-
pH: The stability of rosmarinic acid has been shown to be pH-dependent. While generally stable in acidic conditions, degradation can occur in neutral or alkaline solutions.[8]
Troubleshooting Guides
Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions with the column; Column overload; Column contamination. | Use an end-capped column; Add 0.1% formic or acetic acid to the mobile phase; Reduce sample concentration; Wash or replace the column.[5] |
| Peak Fronting | Sample overload; Incompatible sample solvent. | Dilute the sample; Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.[12] |
| Split Peaks | Column void or channeling; Clogged frit. | Replace the column; Reverse and flush the column (disconnect from the detector first).[13] |
| Shifting Retention Times | Inconsistent mobile phase composition; Fluctuating column temperature; Column degradation. | Prepare fresh mobile phase; Use a column oven for temperature control; Replace the column if retention times continue to drift.[12] |
| Ghost Peaks | Contamination in the injector or column; Carryover from a previous injection. | Clean the injector; Run blank injections between samples; Develop a more rigorous column washing protocol.[12] |
Quantification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery | Inefficient extraction; Analyte degradation during sample preparation; Poor SPE recovery. | Optimize extraction solvent and method; Keep samples on ice and protected from light; Optimize SPE loading, washing, and elution steps. |
| Poor Linearity | Inaccurate standard preparation; Detector saturation. | Prepare fresh calibration standards; Extend the calibration range with lower concentrations; Dilute samples to fall within the linear range. |
| High Variability (Poor Precision) | Inconsistent injection volume; Fluctuations in system pressure; Inhomogeneous sample. | Check autosampler for air bubbles; Check for leaks in the pump and fittings; Ensure complete dissolution and vortexing of samples before injection.[4] |
Experimental Protocols
HPLC-UV Method for this compound Quantification in Plant Extracts
This protocol is adapted from validated methods for rosmarinic acid and is suitable for the quantification of this compound.[4]
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Elution: A suitable gradient would be to start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute the more non-polar this compound. An example gradient is: 0-5 min, 10-20% B; 5-15 min, 20-40% B; 15-25 min, 40-60% B; 25-30 min, 60-10% B; 30-35 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Sample Preparation from Plant Material
-
Extraction: Accurately weigh 1 g of powdered plant material and extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter.
-
Dilution: Dilute the filtered extract with the initial mobile phase composition as needed to fall within the calibration curve range.
Method Validation Parameters (Adapted from Rosmarinic Acid Studies)
| Parameter | Typical Range/Value | Reference(s) |
| Linearity (r²) | > 0.999 | |
| Intra-day Precision (RSD%) | < 2% | |
| Inter-day Precision (RSD%) | < 2% | |
| Accuracy (Recovery %) | 95 - 105% | |
| Limit of Detection (LOD) | ~1.6 µg/mL | |
| Limit of Quantification (LOQ) | ~4.9 µg/mL |
Visualizations
Caption: General workflow for this compound quantification.
Caption: Troubleshooting logic for peak tailing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. phcogj.com [phcogj.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Effects of rosmarinic acid esters on the oxidation kinetic of organogel and emulsion gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phmethods.net [phmethods.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability studies on trans-rosmarinic acid and GC-MS analysis of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Ethyl Rosmarinate for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Ethyl Rosmarinate (ER) in in vitro experiments. Below are frequently asked questions, troubleshooting guides, and detailed protocols to help ensure the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in in vitro experiments?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological effect being investigated. Based on published studies, a good starting point for most cell-based assays is in the low micromolar range. For anti-inflammatory and cytoprotective effects, concentrations between 1 µM and 20 µM are commonly used.[1][2][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q2: What are the known signaling pathways modulated by this compound?
A2: this compound has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cellular protection. In human endothelial cells, it protects against high glucose-induced injury by regulating the PI3K/Akt/Bcl-2, NF-κB, and JNK pathways.[1][2][4] It also up-regulates the eNOS signaling pathway, which is crucial for vascular function. In macrophages, ER inhibits the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).
Q3: What is the stability of this compound in solution and in biological matrices?
A3: this compound is stable in chemical solutions (e.g., 50% methanol) at room temperature for at least 5 hours.[5] However, in biological matrices containing esterases, such as fresh rat plasma, it is rapidly hydrolyzed to its parent compound, Rosmarinic Acid.[5] This is a critical consideration for interpreting experimental results. While its stability in cell culture media has not been extensively reported, it is advisable to prepare fresh stock solutions and minimize the time between dilution and application to cells.
Q4: How does the bioactivity of this compound compare to its parent compound, Rosmarinic Acid (RA)?
A4: this compound, being an ester derivative of Rosmarinic Acid, often exhibits different potency. In studies on high glucose-induced injury in endothelial cells, this compound showed greater potency than an equivalent concentration of Rosmarinic Acid in increasing cell viability and activating the protective PI3K/Akt pathway.[1][4] The esterification can alter properties like cell permeability, potentially leading to enhanced biological activity in certain contexts.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Observed Effect | Concentration Too Low: The concentration of this compound may be insufficient to elicit a response in your specific cell model. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). Refer to the concentration data in Table 1 for guidance. |
| Compound Instability/Degradation: ER can be hydrolyzed by esterases.[5] It may be degrading in the culture medium over long incubation periods. | Prepare fresh working solutions for each experiment from a frozen stock. Consider minimizing incubation times where possible or replenishing the media with fresh compound. | |
| Poor Solubility: The compound may not be fully dissolved in the culture medium, reducing its effective concentration. | Ensure the DMSO stock concentration is fully dissolved before diluting into aqueous media. The final DMSO concentration in the media should typically be ≤0.1% to avoid solvent toxicity. Perform a visual check for precipitation after adding to media. | |
| High Cell Toxicity / Death | Concentration Too High: this compound can be cytotoxic at higher concentrations. For example, concentrations of 40 µM and 80 µM significantly inhibited the viability of RAW264.7 cells.[3] | Conduct a cytotoxicity assay (e.g., MTT or CCK-8, see Protocol 1) to determine the IC50 value and establish a non-toxic working concentration range for your cell line. Refer to Table 2 for known cytotoxicity data. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be too high for your cells. | Always include a vehicle control (media with the same final concentration of solvent) in your experiments. Ensure the final solvent concentration is non-toxic to your cells (typically ≤0.1% for DMSO). | |
| Inconsistent or Irreproducible Results | Variability in Compound Preparation: Inconsistent stock solution concentration or degradation of stock solution. | Prepare stock solutions in an appropriate solvent like DMSO and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Experimental Procedure: Minor variations in cell seeding density, incubation times, or reagent preparation can lead to variability. | Standardize all experimental procedures. Refer to the detailed protocols below for guidance on standard assays. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges of this compound for Various In Vitro Models
| Cell Type | Experimental Model | Effective Concentration Range | Observed Effect | Reference |
| Human Endothelial Cells (EA.hy926) | High Glucose-Induced Injury | 1 - 10 µM | Increased cell viability, reduced apoptosis, activation of PI3K/Akt pathway.[1][2] | [2][6] |
| Murine Macrophages (RAW264.7) | LPS-Induced Inflammation | 5 - 20 µM | Inhibition of inflammatory factor production. | [3] |
| Rat Aortic Rings | eNOS Pathway Investigation | 100 µM | Attenuation of L-NAME (eNOS inhibitor) effect. | [7] |
| Vascular Smooth Muscle Cells (VSMCs) | PDGF-BB-induced Proliferation | 10 µM | Inhibition of cell cycle progression. | [5] |
Table 2: Cytotoxicity Data for this compound
| Cell Line | Assay | Duration | IC50 / Observation | Reference |
| Murine Macrophages (RAW264.7) | Cell Viability Assay | Not Specified | No significant effect at 5, 10, 20 µM. Significant inhibition at 40 µM and 80 µM. | [3] |
| Caco-2 (Human Colorectal Adenocarcinoma) | MTT Assay | Not Specified | Data suggests analysis was performed, but specific IC50 values are not listed in the abstract. | [6] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard methodologies to assess the effect of this compound on cell viability.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Allow cells to adhere for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Protocol 2: Anti-inflammatory Activity (Nitric Oxide Production Assay)
This protocol measures the effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages using the Griess Reagent.[8]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Treatment: Pre-treat the cells for 1-2 hours with various non-toxic concentrations of this compound.
-
Stimulation: Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL for 24 hours.[8] Include appropriate controls: vehicle control (cells + DMSO + LPS), negative control (cells only), and positive control (cells + LPS).
-
Nitrite (B80452) Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.[8]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibition of NO production as a percentage relative to the LPS-only positive control.
Visualizations: Pathways and Workflows
Caption: Protective signaling pathways of this compound in endothelial cells.[2][4]
References
- 1. This compound Protects High Glucose-Induced Injury in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Protective Effect of this compound against Ulcerative Colitis in Mice Based on Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] this compound Protects High Glucose-Induced Injury in Human Endothelial Cells | Semantic Scholar [semanticscholar.org]
- 5. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Prevents the Impairment of Vascular Function and Morphological Changes in L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting low yield in Ethyl Rosmarinate synthesis
Welcome to the technical support center for the synthesis of Ethyl Rosmarinate (B7790426). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues that may lead to low yields during their experiments.
Frequently Asked Questions (FAQs)
Q1: My ethyl rosmarinate yield is significantly lower than expected. What are the most common causes?
Low yields in this compound synthesis can stem from several factors throughout the experimental process. The most common issues are related to the reactants and reagents, reaction conditions, and the workup/purification process. Incomplete reactions, side reactions, and degradation of the product are all potential contributors to a diminished yield.
A logical approach to troubleshooting involves sequentially evaluating each step of your synthesis. Start by verifying the quality of your starting materials, then scrutinize the reaction setup and conditions, and finally, review your purification methodology.
Q2: How does the quality of the starting rosmarinic acid and ethanol (B145695) affect the reaction?
The purity of your starting materials is critical for achieving a high yield.
-
Rosmarinic Acid: Impurities in the rosmarinic acid can interfere with the esterification process. Ensure it is of high purity and completely dry. Moisture can inhibit the acid catalyst and promote the reverse reaction (hydrolysis).
-
Ethanol: It is crucial to use absolute (anhydrous) ethanol. The presence of water will shift the equilibrium of the reaction back towards the starting materials, directly reducing the yield of your this compound product.[1]
Q3: I'm using an acid catalyst, but the reaction doesn't seem to be progressing. What could be the issue?
Several factors can affect the efficiency of your acid catalyst:
-
Catalyst Choice: Strong acids like concentrated sulfuric acid or acidic resins (e.g., Amberlyst 15) are commonly used.[1][2] Ensure you are using an appropriate catalyst for this type of esterification.
-
Catalyst Concentration: The amount of catalyst is crucial. Too little may result in a slow or incomplete reaction, while too much can lead to side reactions and degradation of the product. A typical protocol might use 1 mL of concentrated sulfuric acid for 2.0 g of rosmarinic acid in 40 mL of ethanol.[1]
-
Catalyst Deactivation: As mentioned, water is a common culprit in deactivating acid catalysts in esterification reactions. Ensure all your glassware and reagents are dry.
Q4: What are the optimal reaction conditions (temperature and time) for this compound synthesis?
The reaction conditions are a delicate balance between reaction rate and product stability.
-
Temperature: The reaction is often performed at a moderately elevated temperature to increase the reaction rate. However, excessively high temperatures can lead to the degradation of rosmarinic acid and the final product.[3] A common approach is to stir the reaction mixture overnight at room temperature or at a slightly elevated temperature (e.g., 60°C).[1][2]
-
Reaction Time: Esterification reactions can be slow to reach equilibrium. Many protocols suggest an overnight reaction time to ensure the reaction proceeds as completely as possible.[1] Monitoring the reaction progress using a technique like Thin Layer Chromatography (TLC) can help you determine the optimal reaction time for your specific setup.
Q5: How can I shift the reaction equilibrium to favor the formation of this compound?
Esterification is a reversible reaction. To maximize your yield, you need to shift the equilibrium towards the product side. This can be achieved in a couple of ways:
-
Use of Excess Reactant: A common strategy is to use a large excess of one of the reactants. In the synthesis of this compound, ethanol is typically used in large excess, acting as both a reactant and the solvent.[1][3]
-
Removal of Water: As the reaction proceeds, water is formed as a byproduct. Removing this water can drive the reaction to completion. While not always practical on a small lab scale for this specific synthesis, it is a key principle of esterification. Using anhydrous reagents and a drying tube on your reaction apparatus can help minimize water contamination.
Troubleshooting Workflow
Below is a workflow diagram to help you systematically troubleshoot low yields in your this compound synthesis.
Caption: A step-by-step guide to troubleshooting low yields.
Data Summary
The following table summarizes typical reaction parameters found in the literature for the synthesis of this compound. Use this as a reference to compare with your experimental setup.
| Parameter | Typical Value/Condition | Reference |
| Reactants | ||
| Rosmarinic Acid | High purity | [4] |
| Ethanol | Absolute/Anhydrous, used in excess as solvent | [1] |
| Catalyst | ||
| Type | Concentrated Sulfuric Acid or Acidic Resin | [1][3] |
| Example Ratio | 1 mL H₂SO₄ per 2g Rosmarinic Acid in 40 mL Ethanol | [1] |
| Reaction Conditions | ||
| Temperature | Room Temperature to 60°C | [1][2] |
| Time | Overnight (approx. 12-24 hours) | [1] |
| Workup | ||
| Extraction Solvent | Ethyl Acetate (B1210297) | [1] |
| Purification | Silica (B1680970) Gel Column Chromatography | [1][4] |
Experimental Protocols
1. Fischer Esterification of Rosmarinic Acid
This protocol is based on a commonly cited method for the synthesis of this compound.[1]
-
Materials:
-
Rosmarinic Acid (2.0 g)
-
Absolute Ethanol (40 mL)
-
Concentrated Sulfuric Acid (1 mL)
-
Ethyl Acetate
-
Water
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate-methanol 100:1)
-
-
Procedure:
-
Dissolve rosmarinic acid (2.0 g) in absolute ethanol (40 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Carefully add concentrated sulfuric acid (1 mL) to the solution.
-
Stir the mixture overnight at room temperature.
-
After the reaction is complete, add water (100 mL) to the mixture.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using silica gel column chromatography.
-
Chemical Pathway
The synthesis of this compound from rosmarinic acid is a classic Fischer esterification reaction. The diagram below illustrates this process.
Caption: Fischer esterification of rosmarinic acid with ethanol.
References
- 1. This compound Prevents the Impairment of Vascular Function and Morphological Changes in L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of rosmarinic acid esters on the oxidation kinetic of organogel and emulsion gel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
How to address Ethyl Rosmarinate precipitation in cell culture media
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to address the common issue of Ethyl Rosmarinate (B7790426) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved Ethyl Rosmarinate in DMSO, but it precipitated immediately when I added it to my cell culture medium. What's happening?
This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower[1][2]. The rapid dilution of DMSO in the cell culture medium causes the poorly water-soluble this compound to precipitate out of the solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions[3][4][5]. It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds[6]. For this compound, a stock solution of up to 50 mg/mL in DMSO can be prepared, though this may require sonication to fully dissolve[3]. Another source suggests a solubility of 2 mg/mL in DMSO[4][5].
Q3: What is the maximum concentration of DMSO that is safe for my cells?
High concentrations of DMSO can be toxic to cells[2]. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5%[2][7][8][9]. Many researchers recommend aiming for a final concentration of 0.1% or lower to minimize any potential effects on cell viability and function[2][10][11]. However, cell line sensitivity to DMSO can vary, so it is best practice to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line[2][10].
Q4: How should I store my this compound stock solution?
To prevent degradation and maintain the stability of your this compound stock solution, it is recommended to aliquot it into smaller volumes and store them at -20°C for up to one month or at -80°C for up to six months, protected from light[3]. Avoid repeated freeze-thaw cycles, as this can lead to product inactivation[3].
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture experiments, consult the following table for potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final working concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media (see Experimental Protocol below)[1]. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation[1]. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media[1]. |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility[1]. | Always use pre-warmed (37°C) cell culture media for dilutions[1][2]. |
| Incorrect Stock Preparation | The this compound may not be fully dissolved in the DMSO stock solution. | Ensure the compound is completely dissolved in DMSO. If necessary, use brief sonication to aid dissolution[1]. For this compound, a concentration of 50 mg/mL in DMSO may require ultrasonic treatment[3]. |
| Media Component Interaction | This compound may interact with salts, proteins, or other components in the media over time, leading to precipitation[2]. | Test the compound's stability in your specific cell culture medium over the intended duration of the experiment[2]. |
| Evaporation | Evaporation of the culture media can increase the concentration of all components, potentially exceeding the solubility of this compound. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments[1]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired concentration of your stock solution (e.g., 10 mM, 20 mM, or up to 50 mg/mL).
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator[1]. For higher concentrations (e.g., 50 mg/mL), ultrasonic treatment may be necessary[3].
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light[3].
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This experiment will help you identify the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
High-concentration this compound stock solution in DMSO (from Protocol 1)
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a Serial Dilution: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your this compound stock solution in your pre-warmed complete cell culture medium. For example, add 2 µL of your stock to 198 µL of media for a 1:100 dilution, then transfer 100 µL of this solution to a well containing 100 µL of fresh media, and so on[1]. Include a DMSO-only control (vehicle control) with the highest concentration of DMSO you will be using in your experiments[1].
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO2[1].
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., immediately, 1 hour, 4 hours, and 24 hours)[1][2]. For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance indicates precipitation[1].
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of precipitate is your maximum working soluble concentration under these conditions[1][2].
Visual Guides
Caption: Workflow for preparing this compound working solution.
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound ≥98% (HPLC) | 174591-47-0 [sigmaaldrich.com]
- 5. This compound | 174591-47-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Ethyl Rosmarinate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of ethyl rosmarinate (B7790426).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating ethyl rosmarinate for oral delivery?
A1: The primary challenge in formulating this compound for oral delivery is its poor aqueous solubility. This characteristic, common to many hydrophobic compounds, can lead to low dissolution rates in the gastrointestinal tract, resulting in limited absorption and overall poor bioavailability.[1][2][3][4] Another potential issue is the stability of the ester linkage in this compound, which could be susceptible to hydrolysis in the acidic environment of the stomach or by enzymatic degradation.[5][6]
Q2: What are the most common strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the poor solubility of this compound and enhance its oral bioavailability. These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug, which can improve its dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This high-energy state enhances solubility and dissolution compared to the crystalline form.
-
Nanoparticle Formulation: Encapsulating or formulating this compound into nanoparticles (e.g., polymeric nanoparticles, lipid-based nanoparticles) can improve its solubility, protect it from degradation, and potentially enhance its absorption.[3][7][8]
Q3: How does this compound exert its anti-inflammatory effects?
A3: this compound, similar to its parent compound rosmarinic acid, is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[4] Two of the primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By inhibiting these pathways, this compound can reduce the production of pro-inflammatory cytokines and mediators.
Troubleshooting Guides
Nanoparticle Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | Poor affinity of this compound for the nanoparticle core material. | - Optimize the polymer/lipid concentration. - Experiment with different organic solvents during preparation. - Adjust the drug-to-carrier ratio. |
| Particle Aggregation | Insufficient stabilizer concentration or inappropriate stabilizer. | - Increase the concentration of the stabilizing agent (e.g., surfactant, polymer). - Screen different types of stabilizers to find one with better affinity for the nanoparticle surface. - Optimize the homogenization or sonication parameters. |
| Inconsistent Particle Size | Fluctuations in processing parameters. | - Precisely control the rate of addition of the organic phase to the aqueous phase. - Ensure consistent stirring/homogenization speed and time. - Maintain a constant temperature during the formulation process. |
| Poor In Vivo Performance Despite Good In Vitro Characteristics | Rapid clearance by the reticuloendothelial system (RES). | - Surface-modify nanoparticles with polyethylene (B3416737) glycol (PEG) to create a "stealth" effect and prolong circulation time. - Optimize particle size to fall within the ideal range for avoiding rapid clearance (typically 100-200 nm). |
Solid Dispersion Formulation
| Issue | Potential Cause | Troubleshooting Steps |
| Drug Crystallization During Storage | The amorphous form is thermodynamically unstable. The chosen polymer may not be effectively inhibiting crystallization. | - Screen for polymers with strong hydrogen bonding potential with this compound. - Increase the polymer-to-drug ratio. - Store the solid dispersion in a desiccator to protect it from moisture, which can act as a plasticizer and promote crystallization. |
| Low Drug Loading | Limited miscibility of this compound in the polymer. | - Select a polymer with a chemical structure that is more compatible with this compound. - Use a combination of polymers to improve miscibility. |
| Incomplete Solvent Removal | Insufficient drying time or temperature. | - Increase the drying time under vacuum. - If the formulation is thermally stable, slightly increase the drying temperature. - Perform residual solvent analysis to confirm complete removal. |
| Phase Separation | The drug and polymer are not fully miscible at the prepared concentration. | - Conduct miscibility studies (e.g., using differential scanning calorimetry) to determine the solubility of the drug in the polymer. - Prepare solid dispersions with drug loading below the determined miscibility limit. |
Data Presentation
Comparative Pharmacokinetic Parameters of Rosmarinic Acid and its Esters in Rats
The following table summarizes the key pharmacokinetic parameters of rosmarinic acid (RA) and its ethyl ester (RAET) following oral administration in rats. This data highlights the significant improvement in bioavailability achieved through esterification.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Rosmarinic Acid (RA) | 50 | 790.96 | 0.31 | 1601.17 | 0.91 |
| This compound (RAET) | 80 µmol/kg | ~3296 | ~0.2 | - | 9.65 |
Data adapted from multiple sources for illustrative comparison.[6][9]
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (or other suitable volatile organic solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both the this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution by gentle vortexing or sonication.
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the inner wall of the flask.
-
Scrape the solid material from the flask.
-
Place the collected solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 45°C) for 24-48 hours to ensure complete removal of any residual solvent.
-
The resulting solid dispersion can be pulverized and sieved to obtain a fine powder for further characterization and in vitro/in vivo studies.
In Vivo Bioavailability Study in Rats
Objective: To determine and compare the oral bioavailability of a novel this compound formulation against a simple suspension.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound formulation
-
This compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the rats overnight (12-18 hours) with free access to water.
-
Divide the rats into two groups: one receiving the test formulation and the other receiving the control suspension.
-
Administer the this compound formulation or suspension orally via gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[10]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software to determine the bioavailability of the formulation.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Journey of Rosmarinic Acid as Biomedicine to Nano-Biomedicine for Treating Cancer: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticles Derived from the Natural Antioxidant Rosmarinic Acid Ameliorate Acute Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effect of this compound against Ulcerative Colitis in Mice Based on Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation [frontiersin.org]
- 6. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosmarinic Acid-Loaded Polymeric Nanoparticles Prepared by Low-Energy Nano-Emulsion Templating: Formulation, Biophysical Characterization, and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety profile of solid lipid nanoparticles loaded with rosmarinic acid for oral use: in vitro and animal approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of rosmarinic acid in rats by LC-MS/MS: absolute bioavailability and dose proportionality - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Pharmacokinetic Analysis of Two N-Substituted Rosmarinic Acid Analogs in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ethyl Rosmarinate Demonstrates Superior Bioavailability Over Rosmarinic Acid: A Comparative Guide
For Immediate Release
Ethyl rosmarinate (B7790426), an ester derivative of the naturally occurring phenolic compound rosmarinic acid, exhibits significantly enhanced oral bioavailability, making it a more promising candidate for therapeutic applications. This guide provides a comprehensive comparison of the bioavailability of ethyl rosmarinate and rosmarinic acid, supported by experimental data from preclinical studies. The information presented is intended for researchers, scientists, and drug development professionals.
Executive Summary
Rosmarinic acid, while possessing a wide range of pharmacological activities, suffers from poor oral bioavailability, limiting its clinical utility.[1][2] Esterification of rosmarinic acid to this compound has been shown to dramatically improve its pharmacokinetic profile. A key preclinical study demonstrated that the absolute bioavailability of rosmarinic acid after oral administration of this compound in rats was approximately 6.1 times higher than that of rosmarinic acid itself.[3][4][5] This enhancement is attributed to the increased lipophilicity of this compound, facilitating better absorption across the gastrointestinal tract.
Quantitative Bioavailability Comparison
The following table summarizes the key pharmacokinetic parameters of rosmarinic acid and this compound following oral administration in rats, as reported in a pivotal study by Blažević et al. (2021).
| Parameter | Rosmarinic Acid (RA) | This compound (RAET) | Fold Increase (RAET vs. RA) |
| Dose | 80 µmol/kg | 80 µmol/kg | - |
| Cmax (µmol/L) | 0.55 ± 0.16 | 8.51 ± 1.53 | ~15.5 |
| Tmax (h) | ~0.2 | ~0.2 | No significant change |
| Absolute Bioavailability (%) | 1.57 | 9.65 | ~6.1 |
Data sourced from Blažević et al. (2021).[3][4][5]
Experimental Protocols
The comparative pharmacokinetic data presented above were obtained from a rigorous in vivo study. The following is a detailed description of the experimental methodology.
In Vivo Bioavailability Study in Rats
1. Animal Model:
-
Male Sprague-Dawley rats were used for the study.
-
Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.
-
Rats were fasted overnight before the administration of the compounds.
2. Compound Administration:
-
Oral Administration: Rosmarinic acid and this compound were administered orally via gavage at a dose of 80 µmol/kg. The compounds were suspended in a suitable vehicle.
-
Intravenous Administration: For the determination of absolute bioavailability, rosmarinic acid was also administered intravenously at a dose of 1 µmol/kg.
3. Blood Sampling:
-
Blood samples were collected from the tail vein at predetermined time points post-administration.
-
The collected blood was placed in heparinized tubes and centrifuged to separate the plasma.
-
Plasma samples were stored at -80°C until analysis.
4. Sample Analysis (UHPLC-MS/MS):
-
Plasma concentrations of rosmarinic acid (as the alkyl esters are rapidly hydrolyzed to rosmarinic acid in vivo) were determined using a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method.[3][4][5]
-
Chromatography: Separation was achieved on a C18 column with a gradient elution program.
-
Mass Spectrometry: Detection and quantification were performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data were used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
-
Absolute bioavailability (F%) was calculated using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Signaling Pathways and Mechanism of Action
Rosmarinic acid and its derivatives are known to modulate several key signaling pathways involved in inflammation and cellular stress responses. The enhanced bioavailability of this compound suggests it can more effectively engage these targets in vivo.
NF-κB Signaling Pathway
Rosmarinic acid has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8] This pathway is a central regulator of inflammation, and its inhibition by rosmarinic acid and its more bioavailable esters can lead to a reduction in the production of pro-inflammatory cytokines.
Nrf2 Antioxidant Response Pathway
Rosmarinic acid can also activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[9][10][11] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative stress.
Experimental Workflow for Bioavailability Assessment
The following diagram outlines the general workflow for comparing the oral bioavailability of different compounds.
Conclusion
The esterification of rosmarinic acid to this compound represents a successful strategy to overcome the pharmacokinetic limitations of the parent compound. The significantly higher oral bioavailability of this compound, as demonstrated in preclinical studies, suggests that it may have greater therapeutic efficacy. Further investigation into the clinical implications of this enhanced bioavailability is warranted. This guide provides a foundational understanding for researchers and drug developers interested in the potential of rosmarinic acid and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation [frontiersin.org]
- 6. Rosmarinic Acid Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade [mdpi.com]
- 7. Rosmarinic Acid Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rosmarinic Acid Inhibits Platelet Aggregation and Neointimal Hyperplasia In Vivo and Vascular Smooth Muscle Cell Dedifferentiation, Proliferation, and Migration In Vitro via Activation of the Keap1-Nrf2-ARE Antioxidant System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Anti-inflammatory Activities of Ethyl Rosmarinate and Quercetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier. Among these, ethyl rosmarinate (B7790426), a derivative of rosmarinic acid, and quercetin (B1663063), a ubiquitous flavonoid, have garnered significant attention for their potent anti-inflammatory properties. This guide provides a detailed, objective comparison of their anti-inflammatory activities, supported by experimental data, to aid researchers and drug development professionals in their endeavors. While direct comparative studies are limited, a wealth of individual research allows for a thorough analysis of their respective mechanisms and efficacies.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of ethyl rosmarinate and quercetin on key inflammatory mediators. It is important to note that the experimental conditions, cell types, and models may vary between studies, warranting careful interpretation of the data.
Table 1: Inhibition of Pro-inflammatory Mediators
| Compound | Mediator | Cell/Model System | Concentration/Dose | % Inhibition / Effect | Reference |
| This compound | Nitric Oxide (NO) | LPS-induced MH-S (alveolar macrophages) | Not specified | Potent inhibition, ~2-fold higher than dexamethasone | [1] |
| Prostaglandin (B15479496) E2 (PGE2) | LPS-induced MH-S (alveolar macrophages) | Not specified | Remarkable inhibition, ~2-fold higher than dexamethasone | [1] | |
| TNF-α | DSS-induced colitis in mice | High dosage | Stronger inhibition than dexamethasone | [2] | |
| IL-1β | DSS-induced colitis in mice | High dosage | Stronger inhibition than dexamethasone | [2] | |
| IL-6 | DSS-induced colitis in mice | High dosage | Stronger inhibition than dexamethasone | [2] | |
| Quercetin | TNF-α | LPS-induced macrophages | Not specified | Inhibition of production | [3] |
| IL-1β | Carrageenan-induced inflammatory pain model | Not specified | Reduced production | [4] | |
| IL-6 | LPS-induced mouse mastitis model | Not specified | Dose-dependent reduction | [5] | |
| IL-8 | LPS-induced A549 lung cells | Not specified | Inhibition of production | [3] | |
| COX-2 | Human breast cancer cells | Not specified | Significant suppression of mRNA and protein expression | [6] | |
| PGE2 | Human breast cancer cells | Not specified | Significant suppression of production | [6] |
Table 2: Effects on Key Inflammatory Enzymes and Transcription Factors
| Compound | Target | Effect | Reference |
| This compound | iNOS | Decreased mRNA and protein expression | [1] |
| COX-2 | Decreased mRNA and protein expression | [1] | |
| NF-κB (p65) | Suppressed nuclear expression | [1] | |
| Quercetin | COX-2 | Suppressed expression and promoter activation | [6][7] |
| LOX | Inhibited production of inflammation-producing enzymes | [3] | |
| NF-κB | Inhibited activation and nuclear translocation | [8][9] | |
| AP-1 | Inhibited activation | [9] | |
| JAK/STAT | Inhibited signaling pathway | [10] |
Mechanisms of Anti-inflammatory Action
Both this compound and quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
This compound
This compound has demonstrated significant anti-inflammatory activity, in some cases reported to be more potent than its parent compound, rosmarinic acid.[2] Its primary mechanism involves the downregulation of the NF-κB signaling pathway.[1] By inhibiting the nuclear translocation of the p65 subunit of NF-κB, this compound effectively suppresses the expression of downstream pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] This leads to a marked reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation.[1] Studies have shown that this compound can significantly decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models of colitis.[2]
Quercetin
Quercetin's anti-inflammatory properties are well-documented and operate through multiple mechanisms. A key action of quercetin is the inhibition of the NF-κB pathway.[8][9] It can prevent the degradation of IκB, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. Quercetin also directly inhibits the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[3] Furthermore, it has been shown to suppress the activation of other transcription factors like activator protein-1 (AP-1) and modulate the JAK/STAT signaling pathway.[9][10] Quercetin effectively reduces the production of a wide range of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[3][4][5] Some studies also suggest that quercetin can inhibit histone acetyltransferase (HAT) activity, further regulating the expression of inflammatory genes.[11]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's anti-inflammatory mechanism.
Caption: Quercetin's multi-target anti-inflammatory mechanisms.
Caption: General experimental workflow for evaluating anti-inflammatory activity.
Experimental Protocols
Determination of Nitric Oxide (NO) Production (Griess Assay)
-
Cell Culture and Treatment: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound or quercetin for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: After a short incubation period, measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Sample Preparation: Use cell culture supernatants or serum from animal models treated with the test compounds.
-
ELISA Procedure: Perform a sandwich enzyme-linked immunosorbent assay (ELISA) using commercially available kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).
-
Data Analysis: Coat a 96-well plate with a capture antibody. Add samples and standards, followed by a detection antibody conjugated to an enzyme (e.g., HRP). Add a substrate solution to produce a colorimetric reaction. Measure the absorbance and calculate the cytokine concentration based on the standard curve.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., COX-2, iNOS, p65 NF-κB, IκBα). Follow with incubation with a secondary antibody conjugated to an enzyme.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both this compound and quercetin demonstrate significant anti-inflammatory properties through their ability to modulate key inflammatory pathways, primarily by inhibiting NF-κB activation and the production of pro-inflammatory mediators. Quercetin's mechanisms appear to be more diverse, with evidence for its effects on multiple transcription factors and enzymes. This compound, while less extensively studied, shows potent inhibitory effects on NO and PGE2 production, suggesting it is a strong candidate for further investigation.
For researchers and drug development professionals, the choice between these compounds may depend on the specific inflammatory condition being targeted and the desired mechanistic action. Further head-to-head comparative studies are warranted to definitively establish their relative potencies and therapeutic potential. The provided data and protocols offer a solid foundation for designing future experiments to explore the full anti-inflammatory capacity of these promising natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Effect of this compound against Ulcerative Colitis in Mice Based on Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | A Review of the Anti-Inflammatory Effects of Rosmarinic Acid on Inflammatory Diseases [frontiersin.org]
- 6. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling | PLOS One [journals.plos.org]
- 7. Quercetin suppresses cyclooxygenase-2 expression and angiogenesis through inactivation of P300 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of Ethyl Rosmarinate and Caffeic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of ethyl rosmarinate (B7790426) and caffeic acid, supported by experimental data from various in vitro assays. While direct comparative studies on ethyl rosmarinate are limited, this guide draws on data from its close structural analog, rosmarinic acid methyl ester, and its parent compound, rosmarinic acid, to provide a comprehensive overview for research and drug development purposes.
Executive Summary
Both this compound and caffeic acid are potent antioxidants, primarily due to the presence of a catechol (3,4-dihydroxyphenyl) group in their structures, which is highly effective at scavenging free radicals. Caffeic acid has been extensively studied and consistently demonstrates strong antioxidant activity across various assays. This compound, an ester derivative of rosmarinic acid, is also recognized for its antioxidant properties. The available data suggests that both compounds exhibit comparable, potent antioxidant effects, with minor variations depending on the specific assay used.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound, its related compounds (rosmarinic acid and rosmarinic acid methyl ester), and caffeic acid have been evaluated using several standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are summarized in the table below.
| Compound | Assay | IC50 / Activity Value | Reference(s) |
| This compound Analog | |||
| Rosmarinic acid methyl ester | DPPH | SC50: 25 µM | [1] |
| ABTS | SC50: 10 µM | [1] | |
| Rosmarinic acid | DPPH | IC50: 1.3 ± 0.1 µg/mL | [2] |
| FRAP | 3656 ± 148 µM Fe2+ (at 1000 µM) | [3] | |
| Caffeic Acid | |||
| DPPH | IC50: 14.3 ± 0.8 µg/mL | [4] | |
| ABTS | IC50: 10.76 ± 0.13 µg/mL | [5] | |
| FRAP | 2125 ± 18 µM Fe2+ (at 1000 µM) | [3] |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity. SC50: The concentration of the antioxidant required to scavenge 50% of the initial radicals.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized and may be subject to minor modifications based on specific laboratory conditions and the nature of the test compounds.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm[6].
-
Sample Preparation: Dissolve this compound or caffeic acid in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction: Add a specific volume of the sample solution to the DPPH solution. A common ratio is 1:2 (e.g., 1 mL sample + 2 mL DPPH solution)[7].
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period, typically 30 minutes[7][8].
-
Measurement: The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer[6][9].
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[7] The IC50 value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. iomcworld.com [iomcworld.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ethyl Rosmarinate and its Methyl Ester for Researchers
A comprehensive analysis of the biological activities, mechanisms of action, and experimental data of Ethyl Rosmarinate (B7790426) and Methyl Rosmarinate, providing researchers, scientists, and drug development professionals with a detailed comparative guide.
This compound and Mthis compound, both ester derivatives of the naturally occurring phenolic compound rosmarinic acid, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2] These compounds share a common structural backbone but differ in their ester group, a modification that can significantly influence their physicochemical properties, bioavailability, and ultimately, their therapeutic efficacy. This guide provides a head-to-head comparison of their performance based on available experimental data, detailed methodologies for key experiments, and visual representations of their molecular interactions.
Comparative Biological Activities
Both this compound and Mthis compound exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[3][4][5] While direct comparative studies under identical conditions are limited, analysis of existing data allows for a valuable cross-comparison of their potency in various biological assays.
Anti-Inflammatory Activity
Both esters have demonstrated significant anti-inflammatory properties. This compound has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced alveolar macrophages.[4][6] One study highlighted that this compound exhibited better anti-inflammatory activity compared to its parent compound, rosmarinic acid.[7][8] In a study on ulcerative colitis, this compound was shown to reduce levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][9]
Mthis compound also possesses anti-inflammatory properties, in part by inhibiting pro-inflammatory cytokines.[3]
Antioxidant Activity
The antioxidant capacity of these compounds is a cornerstone of their therapeutic potential. Both molecules are effective radical scavengers.[4][10] A study comparing rosmarinic acid and its non-ionisable ester, Mthis compound, found their antioxidant potency to be similar in non-cellular and short-term cellular assays.[][12][13] this compound has also been noted for its antioxidative activity.[4]
Neuroprotective Effects
Both compounds have shown promise in the context of neurodegenerative diseases.[14][15][16] Mthis compound is suggested to have therapeutic potential in neurodegenerative diseases through its inhibitory action on cholinesterase.[3] this compound has also been reported to possess neuroprotective activity.[7][8]
Anticancer Activity
Mthis compound has been investigated for its anti-cancer effects, demonstrating an ability to reduce cell viability, interfere with the cell cycle, and inhibit migration in glioblastoma cell lines.[3] It has also shown inhibitory effects on the growth of various other cancer cell lines, including leukemia, breast cancer, and human hepatoma cells.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Mthis compound from various experimental studies.
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| Mthis compound | Tyrosinase Inhibition | Mushroom Tyrosinase | 0.28 mM | [][17][18] |
| α-Glucosidase Inhibition | - | Not specified, but inhibitory | [10][19] | |
| Matrix Metalloproteinase-1 (MMP-1) Inhibition | - | IC50 of 0.4 µM for a derivative | [19] | |
| Glioblastoma Cell Viability (U87) | U87 cells | IC50 of 9.8 µM | [3] | |
| Glioblastoma Cell Viability (T98) | T98 cells | IC50 of 13 µM | [3] | |
| This compound | Inhibition of Vascular Smooth Muscle Cell Proliferation | Rat Vascular Smooth Muscle Cells | - | [20][21] |
Signaling Pathways and Mechanisms of Action
The biological activities of Ethyl and Mthis compound are underpinned by their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
This compound has been shown to inhibit the activation of NF-κB, a critical transcription factor in the inflammatory response.[6] By preventing the nuclear translocation of the p65 subunit of NF-κB, it downregulates the expression of pro-inflammatory genes like iNOS and COX-2.[6]
eNOS Signaling Pathway in Vascular Function
This compound has been demonstrated to improve vascular function by up-regulating the expression of endothelial nitric oxide synthase (eNOS).[22][23] This leads to increased production of nitric oxide (NO), a potent vasodilator, which can help in reducing blood pressure.[22]
PI3K/Akt Signaling in Cell Survival
This compound has been shown to protect human endothelial cells from high glucose-induced injury by activating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[24]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.
Determination of Anti-inflammatory Activity in Macrophages
Objective: To assess the inhibitory effect of this compound on the production of inflammatory mediators in LPS-stimulated macrophages.
Cell Culture: Alveolar macrophage cell lines (e.g., MH-S) are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
Measurement of Nitric Oxide (NO): The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.
Measurement of Prostaglandin E2 (PGE2): PGE2 levels in the cell culture supernatant are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Western Blot Analysis for iNOS, COX-2, and NF-κB:
-
Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p65, and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Model of Hypertension
Objective: To investigate the effect of this compound on blood pressure and vascular function in a hypertensive rat model.
Animal Model: Male Wistar rats are used. Hypertension is induced by the daily oral administration of Nω-nitro-L-arginine methyl ester (L-NAME; e.g., 40 mg/kg) in drinking water for a period of several weeks (e.g., 6 weeks).
Treatment: Concurrently with L-NAME administration, different groups of rats are treated orally with this compound at various doses (e.g., 5, 15, and 30 mg/kg/day) or a positive control drug (e.g., enalapril). A control group receives only the vehicle.
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured weekly using a non-invasive tail-cuff method.
Vascular Function Assessment:
-
At the end of the treatment period, rats are euthanized, and the thoracic aorta is isolated.
-
Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
The rings are pre-contracted with phenylephrine (B352888) (PE).
-
Endothelium-dependent relaxation is assessed by cumulative addition of acetylcholine (B1216132) (ACh). Endothelium-independent relaxation is assessed using sodium nitroprusside (SNP).
Immunohistochemistry for eNOS: Aortic tissue sections are prepared and stained with an antibody against eNOS to evaluate its expression levels.
Glioblastoma Cell Viability and Migration Assays
Objective: To evaluate the anticancer effects of Mthis compound on glioblastoma cells.
Cell Culture: Human glioblastoma cell lines (e.g., U87 and T98) are maintained in appropriate culture media.
Cell Viability Assay (Trypan Blue Exclusion):
-
Cells are seeded in multi-well plates and treated with various concentrations of Mthis compound for different time points (e.g., 24, 48, 72 hours).
-
At the end of the treatment, cells are harvested, stained with trypan blue, and the number of viable and non-viable cells is counted using a hemocytometer.
-
The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
Scratch Wound Healing Assay for Cell Migration:
-
Cells are grown to confluence in a multi-well plate.
-
A scratch is made across the cell monolayer using a sterile pipette tip.
-
The cells are then treated with Mthis compound at different concentrations (e.g., IC50 and 2xIC50).
-
The closure of the scratch is monitored and photographed at different time points (e.g., 0, 24, and 48 hours).
-
The rate of cell migration is quantified by measuring the area of the wound.
Conclusion
Both this compound and Mthis compound are promising bioactive compounds with a wide array of therapeutic applications. While they share many biological activities, subtle differences in their chemical structure can lead to variations in their potency and bioavailability. This compound has shown particular promise in the context of inflammation and cardiovascular health, with evidence pointing to its superior anti-inflammatory activity and its ability to improve vascular function. Mthis compound has been more extensively studied for its anticancer properties, demonstrating significant effects against aggressive brain tumors.
Further head-to-head studies under standardized experimental conditions are warranted to fully elucidate the comparative efficacy of these two esters. Such research will be invaluable for guiding the selection of the most appropriate candidate for specific therapeutic applications and for optimizing their development as potential new drugs. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers embarking on such investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review of Rosmarinic Acid: From Phytochemistry to Pharmacology and Its New Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antineoplastic Activity of Mthis compound in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective Effect of this compound against Ulcerative Colitis in Mice Based on Untargeted Metabolomics [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Protective Effect of this compound against Ulcerative Colitis in Mice Based on Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 99353-00-1: Mthis compound | CymitQuimica [cymitquimica.com]
- 12. Antioxidant activity of rosmarinic acid and its principal metabolites in chemical and cellular systems: Importance of physico-chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An overview of the neuroprotective potential of rosmarinic acid and its association with nanotechnology-based delivery systems: A novel approach to treating neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Deciphering Neuroprotective Effect of Rosmarinus officinalis L. (syn. Salvia rosmarinus Spenn.) through Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Mthis compound | MMP | Tyrosinase | Anti-infection | TargetMol [targetmol.com]
- 19. Mthis compound | CAS:99353-00-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 20. Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Short Chain (≤C4) Esterification Increases Bioavailability of Rosmarinic Acid and Its Potency to Inhibit Vascular Smooth Muscle Cell Proliferation [frontiersin.org]
- 22. This compound Prevents the Impairment of Vascular Function and Morphological Changes in L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Therapeutic Efficacy of Ethyl Rosmarinate Across Preclinical Models
Ethyl Rosmarinate (ER), an ester derivative of the naturally occurring phenolic compound rosmarinic acid, has demonstrated enhanced bioavailability and potent pharmacological activities in various preclinical studies. This guide provides a cross-study comparison of its therapeutic effects, focusing on its anti-hypertensive and anti-inflammatory properties, with detailed experimental data and methodologies for researchers and drug development professionals.
Anti-Hypertensive and Vasorelaxant Effects
This compound has been investigated as a potential alternative therapeutic agent for hypertension due to its potent vasorelaxant effects. Studies show it can improve vascular function and increase the expression of endothelial nitric oxide synthase (eNOS).[1][2]
Quantitative Data Summary: Hypertension Model
The primary study evaluated ER in Nω-nitro-L-arginine methyl ester (L-NAME)-induced hypertensive rats. ER was administered orally for 6 weeks concurrently with L-NAME.[1]
| Parameter | Control | Hypertensive (HT) | HT + ER (5 mg/kg) | HT + ER (15 mg/kg) | HT + ER (30 mg/kg) | HT + Enalapril (10 mg/kg) |
| Systolic Blood Pressure (mmHg) | 114.7 ± 0.5 | 145.8 ± 0.3 | 127.9 ± 0.5 | 121.5 ± 0.6 | 118.9 ± 0.4 | 119.2 ± 0.3 |
| ACh-Induced Vasorelaxation (Emax %) | Not specified | No response | 20.64 ± 0.41% | 51.04 ± 0.71% | 80.43 ± 0.48% | 103.14 ± 3.09% |
Data sourced from Pantan, et al. (2019).[1]
Signaling Pathway: eNOS-Mediated Vasodilation
This compound prevents hypertension by enhancing vascular function, primarily through the up-regulation of the eNOS signaling pathway.[1] Increased eNOS expression catalyzes the production of nitric oxide (NO) from L-arginine. NO then diffuses into vascular smooth muscle cells, activating soluble guanylate cyclase (sGC) to produce cGMP, which ultimately leads to vasodilation.[1]
References
A Comparative Analysis of the Antioxidant Potential of Ethyl Rosmarinate and Lipoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant potential of two noteworthy compounds, Ethyl Rosmarinate and Lipoic Acid. The information presented herein is curated from experimental data to assist researchers and professionals in drug development in making informed decisions.
Executive Summary
This compound, an ester derivative of rosmarinic acid, and Lipoic Acid, a naturally occurring organosulfur compound, both exhibit significant antioxidant properties. While this compound demonstrates potent direct radical scavenging activity, Lipoic Acid and its reduced form, dihydrolipoic acid (DHLA), exert their effects through a combination of direct scavenging and, notably, by modulating endogenous antioxidant defense systems via key signaling pathways. This guide delves into the available quantitative data, outlines the experimental methodologies for assessing their antioxidant capacity, and visualizes the pertinent biological pathways.
Quantitative Antioxidant Potential
The following table summarizes the available quantitative data on the antioxidant activity of this compound and Lipoic Acid. Direct comparative studies are limited, and thus, the data is compiled from various sources. It is important to consider the different experimental conditions when interpreting these values.
| Antioxidant Assay | This compound | Lipoic Acid | Reference Compound |
| DPPH Radical Scavenging (IC50) | 75.51 ± 3.55 µg/mL[1] | Data not available | Rosmarinic Acid: 62.25 ± 6.69 µg/mL[1] |
| ABTS Radical Scavenging (IC50) | Data not available | Data not available | Rosmarinic Acid: Lower IC50 than this compound (qualitative) |
| Superoxide (B77818) Dismutase (SOD) Activity | Data not available | Inconsistent effects observed; some studies report an increase[2][3], while others show no change or a decrease in activity under certain conditions[4][5][6]. | - |
| Catalase (CAT) Activity | Data not available | Increased activity observed in some in vivo models[7][8]. | - |
| Glutathione (B108866) Peroxidase (GPx) Activity | Data not available | Increased activity reported in multiple studies[9][10][11][12]. | - |
Note: IC50 represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. The data for Lipoic Acid's effect on enzyme activities are primarily from in vivo studies and can be influenced by various physiological factors.
Mechanisms of Antioxidant Action
This compound
This compound primarily acts as a direct antioxidant by donating a hydrogen atom to scavenge free radicals, thereby neutralizing them. This mechanism is reflected in its ability to reduce the stable DPPH radical. Its antioxidant and anti-inflammatory properties have been noted in various studies[13][14][15].
Lipoic Acid
Lipoic Acid's antioxidant capabilities are multifaceted and extend beyond direct radical scavenging[16][17][18]. It operates through several key mechanisms:
-
Direct Radical Scavenging: Both Lipoic Acid and its reduced form, Dihydrolipoic Acid (DHLA), can directly quench various reactive oxygen species (ROS)[18].
-
Regeneration of Other Antioxidants: DHLA can regenerate other endogenous antioxidants, such as Vitamin C and Vitamin E, from their radical forms.
-
Modulation of Signaling Pathways: Lipoic Acid significantly influences cellular antioxidant defenses by modulating key signaling pathways:
-
Nrf2 Pathway Activation: Lipoic Acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that upregulates the expression of numerous antioxidant and detoxification enzymes, including those involved in glutathione synthesis[19][20].
-
NF-κB Pathway Inhibition: Lipoic Acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses and the production of pro-oxidant enzymes[20][21][22][23][24].
-
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound (this compound or Lipoic Acid) in a suitable solvent to prepare a series of concentrations.
-
Reaction: Mix the test sample solution with the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation: Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound.
-
Reaction: Add the test sample to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Cellular Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)
These assays typically involve treating cells or tissues with the test compound and then measuring the activity of specific antioxidant enzymes in the cell lysates.
-
Sample Preparation: Homogenize tissues or lyse cells to obtain a supernatant containing the enzymes.
-
Protein Quantification: Determine the total protein concentration in the lysate to normalize enzyme activity.
-
Enzyme Activity Measurement: Use commercially available assay kits or established protocols to measure the specific activity of SOD, CAT, and GPx. These assays are often based on colorimetric or spectrophotometric methods that monitor the consumption of a substrate or the generation of a product.
-
SOD activity is often measured by its ability to inhibit the reduction of a chromogen by superoxide radicals.
-
CAT activity is typically determined by measuring the rate of hydrogen peroxide decomposition.
-
GPx activity is commonly assayed by a coupled reaction that measures the rate of NADPH oxidation.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.
Caption: Signaling pathways involved in the antioxidant action of Lipoic Acid.
Caption: A generalized experimental workflow for in vitro antioxidant capacity assessment.
Conclusion
Both this compound and Lipoic Acid are promising antioxidant compounds with distinct mechanisms of action. This compound appears to be a potent direct radical scavenger. In contrast, Lipoic Acid, while also possessing direct scavenging capabilities, exerts a significant portion of its antioxidant effect by bolstering the cell's own defense systems through the modulation of the Nrf2 and NF-κB signaling pathways.
The choice between these two compounds for research or therapeutic development will depend on the specific application and the desired mechanism of action. For applications requiring rapid, direct scavenging of free radicals, this compound may be a suitable candidate. For chronic conditions where enhancing the endogenous antioxidant network and reducing inflammation are crucial, Lipoic Acid presents a compelling profile. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of their antioxidant potential across a range of assays.
References
- 1. Effects of rosmarinic acid esters on the oxidation kinetic of organogel and emulsion gel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha lipoic acid supplementation improved antioxidant enzyme activities in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. econtent.hogrefe.com [econtent.hogrefe.com]
- 4. Lipoic acid effects on lipid peroxidation level, superoxide dismutase activity and monoamines concentration in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of alpha-lipoic acid on lipid peroxidation and anti-oxidant enzyme activities in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-lipoic acid upregulates antioxidant enzyme gene expression and enzymatic activity in diabetic rat kidneys through an O-GlcNAc-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipoic acid alters delta-aminolevulinic dehydratase, glutathione peroxidase and Na+,K+-ATPase activities and glutathione-reduced levels in rat hippocampus after pilocarpine-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lipoic acid increases glutathione peroxidase, Na+, K+-ATPase and acetylcholinesterase activities in rat hippocampus after pilocarpine-induced seizures? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Effect of this compound against Ulcerative Colitis in Mice Based on Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound Prevents the Impairment of Vascular Function and Morphological Changes in L-NAME-Induced Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 20. researchgate.net [researchgate.net]
- 21. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Alpha-lipoic acid inhibits TNF-alpha-induced NF-kappaB activation and adhesion molecule expression in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function [agris.fao.org]
- 24. Advanced glycation end product-induced activation of NF-kappaB is suppressed by alpha-lipoic acid in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Rosmarinate Demonstrates Potent In Vivo Anti-Inflammatory Efficacy, Outperforming a Standard Glucocorticoid in a Preclinical Model
For Immediate Release
A recent preclinical study has revealed that ethyl rosmarinate (B7790426) (ER), a derivative of the naturally occurring compound rosmarinic acid, exhibits significant anti-inflammatory properties in an in vivo model of ulcerative colitis (UC), a chronic inflammatory bowel disease. The findings indicate that at similar dosages, ethyl rosmarinate was more effective than the standard anti-inflammatory glucocorticoid, dexamethasone (B1670325) (DXMS), in mitigating key inflammatory markers.[1] This suggests a promising new avenue for the development of novel anti-inflammatory therapeutics.
The study aimed to evaluate the therapeutic potential of this compound in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced UC mouse model, a well-established model for studying colitis. The results demonstrated that administration of this compound led to a dose-dependent reduction in several pro-inflammatory cytokines and enzymes that are hallmarks of intestinal inflammation.
Comparative Efficacy of this compound vs. Dexamethasone
The in vivo efficacy of this compound was directly compared to dexamethasone. The high-dose this compound (ERH) group, in particular, showed a superior reduction in inflammatory mediators compared to the dexamethasone-treated group.[1]
| Inflammatory Marker | Model Group (DSS) | This compound (Low Dose) | This compound (High Dose) | Dexamethasone (DXMS) | Normal Control |
| TNF-α (pg/mL) | High | Significantly Decreased | Significantly Decreased (Better than DXMS) | Decreased | Normal |
| IL-1β (pg/mL) | High | Significantly Decreased | Significantly Decreased (Better than DXMS) | Decreased | Normal |
| IL-6 (pg/mL) | High | Significantly Decreased | Significantly Decreased (Better than DXMS) | Decreased | Normal |
| MPO (U/g) | High | Significantly Decreased | Significantly Decreased (Better than DXMS) | Decreased | Normal |
Table 1: Summary of in vivo anti-inflammatory effects of this compound and Dexamethasone in a DSS-induced ulcerative colitis mouse model. Data synthesized from the findings of a study on the protective effect of this compound against ulcerative colitis in mice.[1]
Experimental Protocols
The in vivo study was conducted using a dextran sodium sulfate (DSS)-induced model of ulcerative colitis in mice, a standard and widely used model to mimic the pathology of the human disease.
DSS-Induced Ulcerative Colitis Model
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old, were used for the study.
-
Induction of Colitis: Ulcerative colitis was induced by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.
-
Treatment Groups:
-
Normal Control Group: Received regular drinking water.
-
Model Group: Received 3% DSS in drinking water.
-
This compound Low Dose Group: Received 3% DSS and a low dose of this compound.
-
This compound High Dose Group: Received 3% DSS and a high dose of this compound.
-
Dexamethasone Group: Received 3% DSS and dexamethasone.
-
-
Parameters Monitored:
-
Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding.
-
Colon Length: Measured as an indicator of inflammation.
-
Histopathological Analysis: Colon tissue samples were collected for histological examination of inflammation and tissue damage.
-
Biochemical Analysis: Levels of inflammatory markers (TNF-α, IL-1β, IL-6, and MPO) were measured in the serum and colon tissue.[1]
-
Mechanism of Action: Targeting the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the regulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that plays a central role in regulating the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines.
In an inflammatory state, the inhibitor of NF-κB (IκB) is phosphorylated and subsequently degraded. This allows the NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and promote the transcription of target genes. This compound has been shown to inhibit this process, thereby suppressing the production of inflammatory mediators.[1]
References
Benchmarking Ethyl Rosmarinate's activity against other natural antioxidants
In the ever-expanding landscape of natural antioxidants, ethyl rosmarinate (B7790426), an ester derivative of the well-known rosmarinic acid, is emerging as a compound of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive benchmark of ethyl rosmarinate's antioxidant activity against other prominent natural antioxidants, supported by experimental data and detailed methodologies.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound can be evaluated through various assays, each with a distinct mechanism. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant's ability to neutralize peroxyl radicals, with higher values indicating greater antioxidant capacity.
The following table summarizes the available quantitative data for this compound and other natural antioxidants. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS SC50 (µM) | ORAC (µmol TE/g) |
| This compound | 75.51 ± 3.55[1] | Not Reported | Not Reported |
| Rosmarinic Acid | 62.25 ± 6.69[1] | 56.7 ± 0.9[2] | Not Reported |
| Rosmarinic Acid Methyl Ester | Not Reported | 37.7 ± 0.9[2] | Not Reported |
| Caffeic Acid | 1.59 ± 0.06 | Not Reported | Not Reported |
| Quercetin (B1663063) | 1.89 ± 0.33 | Not Reported | Not Reported |
| Ascorbic Acid (Vitamin C) | ~15 | Not Reported | Not Reported |
Note: SC50 is equivalent to IC50. Data for some compounds were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.
-
Reaction Mixture: A specific volume of the antioxidant solution at various concentrations is mixed with a fixed volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the antioxidant and Abs_sample is the absorbance of the reaction mixture with the antioxidant. The IC50 value is then determined from a plot of inhibition percentage against antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A specific volume of the antioxidant solution at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Procedure:
-
Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are required.
-
Reaction Mixture: The antioxidant sample or Trolox standard is mixed with the fluorescent probe in a multi-well plate.
-
Initiation of Reaction: The reaction is initiated by adding the peroxyl radical generator.
-
Fluorescence Measurement: The fluorescence is measured kinetically at regular intervals until the fluorescence has decayed.
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC of Trolox standards against their concentrations. The ORAC value of the sample is then expressed as Trolox equivalents (TE).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It typically uses a fluorescent probe that becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).
Procedure:
-
Cell Culture: Adherent cells (e.g., HepG2) are cultured in a multi-well plate until confluent.
-
Loading of Probe: The cells are incubated with a cell-permeable non-fluorescent probe (e.g., DCFH-DA), which is deacetylated by cellular esterases to a non-fluorescent compound that is trapped within the cells.
-
Treatment with Antioxidant: The cells are then treated with the antioxidant compound at various concentrations.
-
Induction of Oxidative Stress: Oxidative stress is induced by adding a radical generator (e.g., AAPH).
-
Fluorescence Measurement: The intracellular fluorescence, which is proportional to the level of ROS, is measured over time using a fluorescence plate reader.
-
Calculation: The antioxidant capacity is determined by the ability of the compound to suppress the fluorescence signal compared to control cells. The results are often expressed as quercetin equivalents (QE).
Signaling Pathways and Experimental Workflows
The antioxidant effects of phenolic compounds like this compound are often mediated through the modulation of cellular signaling pathways. One of the key pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
Nrf2-ARE Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or certain antioxidants, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of a battery of protective enzymes.
Caption: Nrf2-ARE signaling pathway activation by antioxidants.
Experimental Workflow for Antioxidant Assays
The general workflow for in vitro antioxidant assays involves a series of steps from sample preparation to data analysis.
Caption: General experimental workflow for in vitro antioxidant assays.
References
Safety Operating Guide
Proper Disposal of Ethyl Rosmarinate: A Guide for Laboratory Professionals
For Immediate Reference: Do Not Dispose of Ethyl Rosmarinate Down the Drain or in Regular Trash.
This compound, a derivative of the naturally occurring antioxidant rosmarinic acid, requires careful consideration for its proper disposal to ensure laboratory safety and environmental protection. While some safety data sheets (SDS) may classify it as a non-hazardous substance under OSHA's Hazard Communication Standard, the environmental impact of related compounds and general best practices for laboratory chemical waste necessitate a cautious and regulated approach. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
Hazard Assessment and Regulatory Overview
While one manufacturer's Safety Data Sheet (SDS) for this compound states it is not a hazardous substance or mixture, it is crucial to note that the parent compound, Rosmarinic Acid, is classified as very toxic to aquatic life. Given this, and the principle of precautionary chemical handling, it is recommended to manage this compound waste with a high degree of care to prevent environmental release.
Furthermore, this compound is often supplied under the Toxic Substances Control Act (TSCA) Research and Development (R&D) Exemption. A key requirement of this exemption is that any unused material must be disposed of in accordance with local regulations. All chemical waste disposal is governed by the Resource Conservation and Recovery Act (RCRA), which outlines the framework for the proper management of hazardous and non-hazardous solid waste.
| Regulatory Consideration | Implication for this compound Disposal |
| OSHA Hazard Communication | Classified as non-hazardous, but this does not preclude the need for proper disposal. |
| Aquatic Toxicity (of related Rosmarinic Acid) | High potential for environmental harm if disposed of in waterways. |
| TSCA R&D Exemption | Mandates compliance with all applicable local disposal regulations. |
| RCRA | Governs the "cradle-to-grave" management of all chemical waste. |
Step-by-Step Disposal Protocol
The recommended and most environmentally sound method for the disposal of this compound is through a licensed chemical waste disposal company. This ensures that the compound is handled and treated in a manner that complies with all federal, state, and local regulations.
1. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, leak-proof, and clearly labeled waste container.
-
Liquid Waste: If this compound is in a solvent, collect it in a compatible, sealed, and labeled liquid waste container. Do not mix with other incompatible waste streams.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" (as a precautionary measure), the full chemical name ("this compound"), and the approximate quantity.
2. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from drains, and segregated from incompatible chemicals.
3. Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with the necessary information about the waste stream, including the chemical name and quantity.
4. Documentation:
-
Maintain a record of the waste generated, including the date, quantity, and disposal method, as part of your laboratory's waste management records.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Logical Framework for Disposal Decision
Caption: Decision-making process for this compound disposal.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
Solids: Carefully sweep up the solid material and place it in the designated chemical waste container. Avoid generating dust.
-
Liquids: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place the contaminated absorbent into the chemical waste container.
-
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of all cleanup materials as chemical waste following the procedures outlined above.
Conclusion
While this compound may not be classified as a hazardous substance for the purposes of workplace safety, its potential environmental impact necessitates that it be disposed of as a chemical waste. Adherence to the procedures outlined in this guide, in conjunction with your institution's specific waste management policies, will ensure the safe and compliant disposal of this compound, thereby protecting both laboratory personnel and the environment. Always consult your institution's Environmental Health and Safety department for specific guidance.
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Rosmarinate
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl Rosmarinate, a compound noted for its anti-inflammatory and antioxidative properties. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond our products.
Immediate Safety and Handling Protocols
This compound is a combustible solid, appearing as a white to beige powder. While it is not currently classified as a hazardous substance or mixture under GHS and OSHA standards, its chemical, physical, and toxicological properties have not been fully investigated.[1] Therefore, it is crucial to handle it with care, adhering to standard laboratory safety protocols for compounds with unknown potential hazards.
Storage: Store in a tightly sealed container in a dry and well-ventilated place.[2] The recommended storage temperature is -20°C. It is also noted to be air-sensitive and should be stored under an inert gas.[1]
Personal Protective Equipment (PPE): A comprehensive approach to PPE is essential to minimize exposure.[3][4][5] This includes, but is not limited to, eye protection, gloves, and lab coats.[6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses meeting ANSI Z.87.1 standard.[7] | Protects eyes from potential splashes or airborne particles.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7][8] | Prevents skin contact with the substance.[3] Gloves should be inspected before use and disposed of properly after handling.[1] |
| Body Protection | A standard laboratory coat.[6][7] | Protects skin and personal clothing from spills. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.[7][9] | To prevent inhalation of airborne particles. |
Procedural Handling Guide
1. Preparation:
-
Ensure your workspace is clean and uncluttered.[10]
-
Verify that safety equipment, such as an eyewash station and safety shower, is accessible.[9]
-
Review the Safety Data Sheet (SDS) before handling.
-
Wear all required personal protective equipment.[11]
2. Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood to avoid dust formation.[9]
-
Avoid direct contact with the substance.[9]
-
Use appropriate tools (e.g., spatula, weighing paper) for transferring the powder.
3. Post-Handling:
-
Clean the work area thoroughly after handling.[10]
-
Wash hands with soap and water after removing gloves.[1][10]
-
Properly label and store any remaining this compound according to the storage guidelines.[6]
Disposal Plan
Waste material must be disposed of in accordance with national and local regulations.[1]
-
Solid Waste: Collect solid this compound waste in a designated, labeled container. Do not mix with other waste.[1]
-
Contaminated Materials: Dispose of contaminated gloves, weighing papers, and other disposable materials in a designated chemical waste container.[1]
-
Uncleaned Containers: Handle uncleaned containers as you would the product itself.[1]
Experimental Workflow for Safe Handling
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. falseguridad.com [falseguridad.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 9. fishersci.com [fishersci.com]
- 10. orga.blog.unq.edu.ar [orga.blog.unq.edu.ar]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
